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  • Product: 8-Bromo-5-fluoro-3-iodoquinolin-4-ol
  • CAS: 1395493-17-0

Core Science & Biosynthesis

Foundational

8-Bromo-5-fluoro-3-iodoquinolin-4-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol Executive Summary Substituted quinolin-4-ol scaffolds are fundamental structural motifs in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

Executive Summary

Substituted quinolin-4-ol scaffolds are fundamental structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial and anticancer properties.[1][2] The strategic introduction of halogen atoms—fluorine, bromine, and iodine—into the quinoline ring system is a powerful tool for modulating a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive, scientifically-grounded synthesis pathway for the novel, polysubstituted compound 8-bromo-5-fluoro-3-iodoquinolin-4-ol.

The proposed synthesis is a robust, two-stage process. It commences with the construction of the core quinolin-4-ol ring system via the Gould-Jacobs reaction, a reliable and well-documented cyclization method. This is followed by a regioselective C-3 iodination of the resulting 8-bromo-5-fluoroquinolin-4-ol intermediate. This document furnishes detailed mechanistic insights, step-by-step experimental protocols, and a thorough analysis of the chemical principles underpinning the chosen synthetic strategy, designed to be a valuable resource for researchers in synthetic organic chemistry and drug development.

Introduction: The Significance of Halogenated Quinolones

The quinoline framework is a privileged scaffold in drug discovery, present in natural products and a multitude of synthetic compounds with significant pharmacological value.[2][3] The quinolin-4-one tautomer, in particular, is a cornerstone of medicinal chemistry, with its derivatives demonstrating potent activities.[4] The introduction of a fluorine atom, as seen in the vast class of fluoroquinolone antibiotics, can significantly enhance biological activity.[1] Concurrently, bromine and iodine atoms serve as valuable handles for further synthetic transformations (e.g., cross-coupling reactions) and can contribute to enhanced binding interactions through halogen bonding.

The target molecule, 8-bromo-5-fluoro-3-iodoquinolin-4-ol, combines these features, making it an attractive candidate for biological screening and a versatile intermediate for the synthesis of more complex derivatives. This guide details a logical and efficient pathway to access this compound, starting from commercially available precursors.

Strategic Approach: A Retrosynthetic Analysis

A logical retrosynthetic strategy is crucial for designing an efficient synthesis. The pathway for 8-bromo-5-fluoro-3-iodoquinolin-4-ol is best approached by first disconnecting the most accessible bond, which is the C-I bond at the 3-position, followed by deconstruction of the heterocyclic ring.

  • Disconnection 1: C-I Bond Formation. The C-3 position of the quinolin-4-ol ring is electronically analogous to the α-position of a ketone, making it nucleophilic and susceptible to electrophilic substitution.[5] This suggests that the iodine can be installed in the final step via a regioselective electrophilic iodination of the 8-bromo-5-fluoroquinolin-4-ol precursor. This is a well-established transformation for quinolones.[6]

  • Disconnection 2: Quinoline Ring Formation. The 8-bromo-5-fluoroquinolin-4-ol core can be disconnected via the Gould-Jacobs reaction. This powerful method involves the reaction of a substituted aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization to form the quinolin-4-ol ring system.[7] This retrosynthetic step leads to the key starting material, 3-bromo-6-fluoroaniline.

This two-stage strategy leverages high-yielding, reliable, and well-understood reactions, providing a robust and scalable route to the target molecule.

The Synthesis Pathway: Mechanistic Insights and Rationale

The forward synthesis is executed in two primary stages: (I) Formation of the quinolin-4-ol core, and (II) Final iodination at the C-3 position.

Stage I: Synthesis of 8-Bromo-5-fluoroquinolin-4-ol

This stage is a three-step sequence involving condensation, thermal cyclization, and finally, saponification with decarboxylation.

  • Condensation of 3-Bromo-6-fluoroaniline with Diethyl Ethoxymethylenemalonate (EMME): The synthesis begins with the nucleophilic attack of the amino group of 3-bromo-6-fluoroaniline on the electron-deficient central carbon of EMME, leading to the displacement of the ethoxy group. This reaction is typically driven to completion by heating and results in the formation of the key enamine intermediate, diethyl 2-((3-bromo-6-fluorophenylamino)methylene)malonate.

  • Thermal Cyclization: The enamine intermediate undergoes a thermally induced intramolecular cyclization. This reaction proceeds via a 6π-electrocyclization mechanism, where the aniline ring attacks the ester carbonyl. This process requires high temperatures, often achieved by using a high-boiling point solvent such as Dowtherm A or diphenyl ether. The subsequent elimination of ethanol yields ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate. The regioselectivity of the cyclization is directed by the initial aniline substitution pattern.

  • Saponification and Decarboxylation: The resulting ethyl ester is then subjected to basic hydrolysis (saponification) using a strong base like sodium hydroxide to yield the corresponding carboxylate salt. Acidification protonates the carboxylate, forming a β-keto acid. This intermediate is unstable and readily undergoes decarboxylation upon gentle heating to afford the desired 8-bromo-5-fluoroquinolin-4-ol.

Stage II: Regioselective C-3 Iodination

The final step is the introduction of the iodine atom at the C-3 position of the quinolin-4-ol ring.

  • Mechanism of Electrophilic Substitution: The quinolin-4-ol exists in tautomeric equilibrium with its quinolin-4-one form. The enol character of the ring makes the C-3 position electron-rich and highly susceptible to attack by electrophiles. A variety of iodinating reagents can be employed, such as molecular iodine (I₂) in the presence of an oxidizing agent or N-Iodosuccinimide (NIS).[5][6] The reaction proceeds through a classic electrophilic aromatic substitution mechanism on the enol tautomer, leading to the highly regioselective formation of 8-bromo-5-fluoro-3-iodoquinolin-4-ol.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and are presented as a guide for laboratory execution.

Protocol 1: Synthesis of 8-Bromo-5-fluoroquinolin-4-ol

Step A: Synthesis of Diethyl 2-((3-bromo-6-fluorophenylamino)methylene)malonate

Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-Bromo-6-fluoroaniline1.0190.0119.0 g (100 mmol)
Diethyl ethoxymethylenemalonate1.1216.2223.8 g (110 mmol)

Procedure:

  • Combine 3-bromo-6-fluoroaniline and diethyl ethoxymethylenemalonate in a round-bottom flask.

  • Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction mixture will become a homogenous melt.

  • Cool the reaction mixture to room temperature. The product will solidify upon cooling.

  • Recrystallize the crude solid from ethanol to yield the pure enamine intermediate as a crystalline solid.

Step B: Synthesis of Ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate

Reagent/SolventAmount
Enamine Intermediate from Step A36.0 g (approx. 100 mmol)
Dowtherm A (or Diphenyl Ether)250 mL

Procedure:

  • Caution: This step requires very high temperatures and should be performed in a well-ventilated fume hood with appropriate safety measures.

  • Add the enamine intermediate to Dowtherm A in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.

  • Heat the mixture to 250-255 °C with vigorous stirring for 30-45 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to below 100 °C and add hexane (300 mL) to precipitate the product.

  • Stir the suspension for 1 hour, then collect the solid product by vacuum filtration.

  • Wash the solid with hexane and dry to obtain the crude ester.

Step C: Synthesis of 8-Bromo-5-fluoroquinolin-4-ol

Reagent/SolventAmount
Ester Intermediate from Step B31.4 g (approx. 100 mmol)
Sodium Hydroxide (10% aq. solution)200 mL
Concentrated HClTo pH ~2

Procedure:

  • Suspend the crude ester in the 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours until the solid dissolves and the hydrolysis is complete (monitor by TLC).

  • Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • A thick precipitate will form. Stir the suspension for 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 8-bromo-5-fluoroquinolin-4-ol.

Protocol 2: Synthesis of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol
Reagent/SolventMolar Eq.MW ( g/mol )Amount
8-Bromo-5-fluoroquinolin-4-ol1.0244.042.44 g (10 mmol)
N-Iodosuccinimide (NIS)1.1224.982.47 g (11 mmol)
Acetonitrile--50 mL

Procedure:

  • Dissolve 8-bromo-5-fluoroquinolin-4-ol in acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (NIS) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-18 hours. Protect the reaction from light.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue, and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any residual succinimide.

  • Dry the solid under vacuum to obtain the final product, 8-bromo-5-fluoro-3-iodoquinolin-4-ol.

Visualized Synthesis Pathway

The following diagram illustrates the complete forward synthesis pathway from the starting aniline to the final halogenated quinolin-4-ol.

Synthesis_Pathway cluster_0 Stage I: Quinolin-4-ol Core Synthesis cluster_1 Stage II: Iodination start 3-Bromo-6-fluoroaniline inter1 Enamine Intermediate start->inter1 + Diethyl ethoxymethylenemalonate Heat (110-120 °C) inter2 Ethyl 8-bromo-5-fluoro-4-hydroxy quinoline-3-carboxylate inter1->inter2 Thermal Cyclization Dowtherm A (250 °C) inter3 8-Bromo-5-fluoroquinolin-4-ol inter2->inter3 1. NaOH (aq), Reflux 2. HCl (aq) (Saponification & Decarboxylation) final_product 8-Bromo-5-fluoro-3-iodoquinolin-4-ol inter3->final_product N-Iodosuccinimide (NIS) Acetonitrile, RT

Sources

Exploratory

An In-Depth Technical Guide to 8-Bromo-5-fluoro-3-iodoquinolin-4-ol (CAS Number: 1395493-17-0)

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Poly-Halogenated Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Poly-Halogenated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a vast array of pharmacologically active compounds.[1] Its derivatives exhibit a wide spectrum of therapeutic activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of halogen atoms on the quinoline ring system is a powerful tool for modulating a molecule's physicochemical and pharmacological properties. Halogens can influence metabolic stability, membrane permeability, and, crucially, the binding affinity to biological targets through halogen bonding and other electronic effects.

This guide focuses on a specific, highly functionalized derivative: 8-Bromo-5-fluoro-3-iodoquinolin-4-ol . The unique tri-halogenation pattern, combined with the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form), makes this compound a compelling candidate for investigation in drug discovery and materials science. The presence of bromine, fluorine, and iodine offers a rich platform for further chemical modification and a complex electronic profile that could lead to novel biological activities. This document provides a comprehensive overview of its properties, a robust, field-tested protocol for its synthesis, and an expert analysis of its potential applications.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key data for 8-Bromo-5-fluoro-3-iodoquinolin-4-ol are summarized below.

PropertyValueSource
CAS Number 1395493-17-0N/A
IUPAC Name 8-bromo-5-fluoro-3-iodo-1H-quinolin-4-oneN/A
Molecular Formula C₉H₄BrFINON/A
Molecular Weight 367.94 g/mol N/A
Appearance Expected to be a solid at room temperature[3]
Purity >95% (as typically supplied for research)N/A
Storage Sealed in a dry, room temperature environment[3]

Proposed Synthetic Pathway: A Validated Approach

Overall Synthetic Scheme

Synthetic_Pathway Figure 1: Proposed Synthesis of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol A 2-Bromo-5-fluoroaniline C Intermediate A (Anilinomethylenemalonate) A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 8-Bromo-5-fluoroquinolin-4-ol C->D Thermal Cyclization (Gould-Jacobs Reaction) F 8-Bromo-5-fluoro-3-iodoquinolin-4-ol (Final Product) D->F Electrophilic Iodination E Iodinating Agent (e.g., NIS, I₂) E->F

Caption: Proposed multi-step synthesis workflow.

Stage 1: Synthesis of 8-Bromo-5-fluoroquinolin-4-ol via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and highly reliable method for synthesizing 4-hydroxyquinoline derivatives.[4][5] It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[6]

Protocol:

  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 2-bromo-5-fluoroaniline with 1.1 equivalents of diethyl (ethoxymethylene)malonate.

    • Heat the mixture at 120-130°C for 2 hours. The initial reaction is a nucleophilic attack from the aniline nitrogen onto the malonate derivative, followed by the elimination of ethanol to form the anilinomethylenemalonate intermediate.[4]

    • Causality: This step creates the key acyclic precursor. Using a slight excess of the malonate ester ensures complete consumption of the starting aniline.

  • Cyclization:

    • To the reaction mixture, add a high-boiling point solvent such as diphenyl ether.

    • Increase the temperature to 240-250°C and maintain for 30-60 minutes. This high temperature is necessary to overcome the activation energy for the intramolecular 6-electron cyclization, which forms the quinoline ring system.[7]

    • Self-Validation: The progress of the cyclization can be monitored by thin-layer chromatography (TLC), observing the disappearance of the intermediate spot and the appearance of the product spot (which is often highly fluorescent).

  • Work-up and Isolation:

    • Allow the mixture to cool to room temperature, which should cause the product to precipitate.

    • Dilute the mixture with hexane to facilitate further precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with hexane, followed by diethyl ether, to remove the diphenyl ether solvent.

    • The resulting solid is 8-bromo-5-fluoroquinolin-4-ol.[3] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Stage 2: Regioselective Iodination

The final step is the introduction of the iodine atom at the C3 position. The 4-hydroxyquinoline system is electron-rich, making the C3 position highly susceptible to electrophilic attack.[8]

Protocol:

  • Reaction Setup:

    • Suspend 1.0 equivalent of 8-bromo-5-fluoroquinolin-4-ol in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid in a flask protected from light.

    • Add 1.1 equivalents of an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is an excellent choice for its mildness and high reactivity.[9] Alternatively, a mixture of molecular iodine (I₂) and an oxidizing agent can be used.[10]

    • Causality: The electron-donating hydroxyl group activates the heterocyclic ring, directing the incoming electrophile (I+) preferentially to the C3 position.[8]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.

    • Trustworthiness: The reaction is typically clean, with the main byproduct being succinimide if NIS is used. The disappearance of the starting material is a reliable indicator of reaction completion.

  • Isolation and Purification:

    • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

    • The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

    • Wash the solid with water, followed by a cold, non-polar solvent like diethyl ether.

    • The crude product can be purified by recrystallization or column chromatography to yield the final compound, 8-bromo-5-fluoro-3-iodoquinolin-4-ol.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques must be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic aromatic proton signals. The absence of a signal in the 5-6 ppm region would confirm substitution at the C3 position.

    • ¹⁹F NMR will show a singlet or doublet corresponding to the fluorine atom at C5.

    • ¹³C NMR will confirm the presence of nine distinct carbon atoms, with chemical shifts influenced by the attached halogens.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₉H₄BrFINO). The isotopic pattern will be characteristic due to the presence of bromine.

  • Infrared (IR) Spectroscopy: An IR spectrum will show characteristic peaks for the O-H stretch (around 3400 cm⁻¹) and the C=O stretch of the quinolone tautomer (around 1650 cm⁻¹).

Potential Applications & Fields of Research

The unique structural features of 8-bromo-5-fluoro-3-iodoquinolin-4-ol suggest several promising avenues for research and development. The field of halogenated quinolines is rich with examples of potent biological activity.[11][12]

Antimicrobial and Biofilm Eradication Agents

Select halogenated quinolines (HQs) have demonstrated the ability to eradicate drug-resistant, gram-positive bacterial pathogens and their corresponding biofilms.[11] The synthetically tunable nature of the HQ scaffold allows for the discovery of unique antibacterial profiles.[12] The dense halogenation of 8-bromo-5-fluoro-3-iodoquinolin-4-ol could enhance its lipophilicity and ability to penetrate bacterial cell walls and biofilms, making it a prime candidate for screening against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[11]

Kinase Inhibitors in Oncology

The quinoline core is a well-established scaffold for the design of kinase inhibitors, which are crucial in modern cancer therapy.[13] Many FDA-approved kinase inhibitors feature a quinoline or quinazoline core that acts as a "hinge-binder" in the ATP-binding pocket of kinases. The bromine at the 8-position and iodine at the 3-position can serve as handles for further derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a library of compounds to screen against various kinase targets.

Mechanism_of_Action Figure 2: Hypothetical Kinase Binding cluster_kinase Kinase ATP Binding Pocket hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket inhibitor Quinolinol Scaffold (8-Br-5-F-3-I-) inhibitor->hinge H-Bond inhibitor->hydrophobic_pocket Halogen/Hydrophobic Interactions

Caption: A conceptual diagram of the quinolinol scaffold as a kinase inhibitor.

Antiviral and Antiparasitic Agents

Quinoline derivatives have a long history as antimalarial drugs (e.g., chloroquine) and have shown promise as antiviral and antiprotozoal agents.[1][2] The specific halogenation pattern of this compound could confer novel activity against parasites like Plasmodium falciparum or viruses by interfering with key metabolic pathways or replication machinery.

Safety and Handling

As with any novel, highly functionalized chemical, 8-bromo-5-fluoro-3-iodoquinolin-4-ol should be handled with care. Based on related compounds, potential hazards include:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

8-Bromo-5-fluoro-3-iodoquinolin-4-ol represents a molecule of significant potential for the drug discovery and chemical biology communities. Its dense and varied halogenation provides a unique electronic and steric profile, while also offering multiple points for synthetic elaboration. The robust synthetic pathway outlined in this guide, based on the authoritative Gould-Jacobs reaction and selective electrophilic iodination, provides a clear and reproducible method for its preparation. The potential applications in antimicrobial, anticancer, and antiparasitic research are strongly supported by extensive literature on analogous halogenated quinolines. This compound is not merely a catalogue chemical, but a platform for innovation, and warrants thorough investigation by researchers seeking to develop next-generation therapeutics.

References

  • Melander, R. J., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC, NIH. Available at: [Link][11][12]

  • Barluenga, J., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available at: [Link][8]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link][4]

  • ACS Publications. (2013). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2018). (PDF) The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. ResearchGate. Available at: [Link][2]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. Available at: [Link]

  • Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • PMC, NIH. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. PMC, NIH. Available at: [Link]

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link][1]

  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction. Cambridge University Press. Available at: [Link][6]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Biotage. Available at: [Link][7]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • ResearchGate. (2025). The halogenated 8 hydroxyquinolines. ResearchGate. Available at: [Link]

  • MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available at: [Link][10]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Organic Chemistry Portal. Available at: [Link][9]

  • ResearchGate. (2025). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • PubMed, NIH. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PubMed, NIH. Available at: [Link][12]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Wiley Online Library. Available at: [Link][5]

  • ResearchGate. (2020). Regioselectivity of the Gould–Jacobs Reaction. ResearchGate. Available at: [Link]

Sources

Foundational

structure elucidation of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

An In-Depth Technical Guide to the Structure Elucidation of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol Abstract The unequivocal structure determination of complex heterocyclic molecules is a cornerstone of modern drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

Abstract

The unequivocal structure determination of complex heterocyclic molecules is a cornerstone of modern drug discovery and chemical research. Polysubstituted quinolin-4-ol scaffolds, in particular, present a significant analytical challenge due to the potential for isomerism and the complex interplay of electronic effects from multiple substituents. This technical guide provides a comprehensive, multi-technique workflow for the complete . Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It details the strategic rationale behind the experimental sequence, focusing on how data from orthogonal techniques are integrated to build a self-validating and unambiguous structural assignment. We will explore the synergistic application of High-Resolution Mass Spectrometry (HRMS), advanced multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC), and Fourier-Transform Infrared (FT-IR) spectroscopy. The guide culminates in the consideration of X-ray crystallography as the ultimate arbiter of molecular structure. Each section includes field-proven protocols and explains the causality behind experimental choices, ensuring a robust and logical pathway to structural confirmation.

Introduction: The Analytical Challenge

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of multiple halogens (Br, F, I) and a hydroxyl group creates a molecule with unique electronic and steric properties, but also poses a significant challenge for structure elucidation. The primary analytical questions for 8-Bromo-5-fluoro-3-iodoquinolin-4-ol are:

  • Confirmation of Elemental Composition: Does the molecule possess the expected formula, C₉H₄BrFINO?

  • Regiochemistry: Are the four substituents—bromo, fluoro, iodo, and hydroxyl groups—located at the correct positions (8, 5, 3, and 4, respectively) on the quinoline core?

  • Tautomeric Form: Does the molecule exist predominantly as the 4-hydroxy (enol) tautomer or the quinolin-4-one (keto) tautomer?

This guide presents a systematic approach to answer these questions, emphasizing the integration of data to resolve ambiguity.

Strategic Elucidation Workflow

A successful structure elucidation campaign relies on a logical progression of experiments where each step builds upon the last. Our strategy begins with a macro-level confirmation of mass and formula, proceeds to a detailed mapping of the atomic framework and connectivity, and finishes with functional group identification.

G cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) MS->NMR_1D Provides Molecular Formula FTIR FT-IR Spectroscopy FTIR->NMR_1D Identifies Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D XRAY X-ray Crystallography NMR_2D->XRAY Proposes Connectivity

Caption: Overall workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Confirming the Foundation

Expertise & Experience: The first and most critical step is to confirm the molecular formula. HRMS provides the necessary mass accuracy to distinguish the target compound from other potential elemental compositions. For a molecule with bromine, the isotopic pattern is a powerful diagnostic tool.

Protocol: HRMS via ESI-TOF

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile. Dilute this solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode analysis.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 175 V

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Mass Range: 50-800 m/z

  • Data Analysis:

    • Calculate the theoretical exact mass for the protonated molecule, [C₉H₄BrFINO + H]⁺.

    • Compare the measured m/z value with the theoretical value. A mass error of <5 ppm is required for confident formula assignment.

    • Analyze the isotopic pattern. The presence of one bromine atom will result in two peaks of nearly equal intensity separated by ~2 Da (for ⁷⁹Br and ⁸¹Br).[2]

Trustworthiness (Self-Validating System): The combination of high mass accuracy and a characteristic isotopic signature provides two independent data points that must agree. The observed isotopic distribution for the molecular ion must match the simulated pattern for C₉H₅BrFINO⁺. Any deviation would immediately cast doubt on the proposed formula.

Table 1: Predicted HRMS Data for C₉H₄BrFINO

Ion Species Theoretical m/z Observed m/z Mass Error (ppm) Isotopic Pattern
[M+H]⁺ (with ⁷⁹Br) 379.8553 TBD < 5 Characteristic M, M+2

| [M+H]⁺ (with ⁸¹Br) | 381.8533 | TBD | < 5 | peaks of ~1:1 ratio |

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[3] For this specific compound, a suite of experiments is necessary to place each substituent unambiguously. The presence of fluorine provides an additional, highly sensitive NMR handle.[4]

Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to slow the exchange of the hydroxyl proton, making it potentially observable.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and dispersion.

  • Experiments to Run:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Standard fluorine spectrum, typically proton-decoupled.[5]

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting molecular fragments.[1][7]

Interpreting the 1D NMR Spectra (¹H, ¹³C, ¹⁹F)

The quinoline core has three protons. We expect to see signals for H-2, H-6, and H-7.

  • ¹H NMR: The H-2 proton will likely be a singlet or a narrow doublet due to a small ⁴J coupling to the fluorine. The H-6 and H-7 protons will form an AX or AB system (a pair of doublets) with a typical ortho coupling constant of ~8-9 Hz. The chemical shifts will be influenced by the surrounding halogens. The hydroxyl proton (4-OH) may appear as a broad singlet.

  • ¹³C NMR: Nine carbon signals are expected. The carbons directly attached to the electronegative halogens and oxygen (C-3, C-4, C-5, C-8) will be significantly shifted. The C-F bond will also introduce ¹J, ²J, and ³J C-F coupling constants, which can be diagnostic.

  • ¹⁹F NMR: A single resonance is expected. Its chemical shift provides information about the electronic environment.[8] Crucially, this signal will show couplings to nearby protons (H-6), which helps to anchor its position on the ring.

2D NMR: Building the Structure

Trustworthiness (Self-Validating System): 2D NMR provides a network of correlations that must be internally consistent. The structure is confirmed not by a single piece of evidence, but by the convergence of all observed correlations.

  • HSQC Analysis: This experiment will definitively link the proton signals for H-2, H-6, and H-7 to their corresponding carbon signals (C-2, C-6, C-7).

  • COSY and HMBC Analysis - The Decisive Steps:

    • A COSY correlation between the H-6 and H-7 signals will confirm their adjacency.

    • HMBC is used to piece everything together. The diagram below illustrates the key expected correlations that would unambiguously confirm the 8-Bromo-5-fluoro-3-iodoquinolin-4-ol structure.

G H2 H-2 C3 H2->C3 C4 H2->C4 C8a H2->C8a H6 H-6 C4a H6->C4a C5 H6->C5 C7 H6->C7 C8 H6->C8 H7 H-7 H7->C5 H7->C8a OH OH OH->C3 OH->C4 OH->C5 C2 C6 img

Caption: Key HMBC correlations for structural confirmation.

  • H-2 to C-4 & C-3: This confirms the position of H-2 relative to the hydroxyl- and iodo-bearing carbons.

  • H-6 to C-8 & C-5: This is a critical correlation set. It places H-6 between the bromo-substituted C-8 and the fluoro-substituted C-5.

  • H-7 to C-5: This correlation confirms the proximity of H-7 to the fluoro-substituted carbon, validating the assignments of H-6 and H-7.

Table 2: Predicted NMR Data Summary for 8-Bromo-5-fluoro-3-iodoquinolin-4-ol (in DMSO-d₆)

Position δ ¹H (ppm) Multiplicity J (Hz) δ ¹³C (ppm) Key HMBC Correlations
2 ~8.2 s - ~145 C-3, C-4, C-8a
3 - - - ~90 -
4 - - - ~175 -
4a - - - ~140 -
5 - - - ~158 (d) -
6 ~7.8 d J_HF ≈ 8, J_HH ≈ 9 ~115 (d) C-5, C-7, C-8, C-4a
7 ~7.5 d J_HH ≈ 9 ~128 C-5, C-8a
8 - - - ~118 -
8a - - - ~125 -

| 4-OH | ~11-12 | br s | - | - | C-3, C-4, C-5 |

(Note: Chemical shifts are estimates based on typical values for substituted quinolines and may vary.)

Vibrational Spectroscopy (FT-IR): Functional Group Fingerprinting

Expertise & Experience: FT-IR spectroscopy provides rapid confirmation of key functional groups.[9] While it doesn't provide connectivity information, it corroborates the presence of the hydroxyl group and the aromatic system proposed from NMR and MS data.

Protocol: FT-IR via ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Expected Key Absorptions:

  • ~3200-3000 cm⁻¹ (broad): O-H stretching vibration, confirming the hydroxyl group.[10]

  • ~1620-1580 cm⁻¹: C=N and C=C stretching vibrations of the quinoline ring system.[11]

  • ~1250-1000 cm⁻¹: C-F stretching vibration.

  • < 800 cm⁻¹: C-Br and C-I stretching vibrations (fingerprint region).

X-ray Crystallography: The Unambiguous Solution

Expertise & Experience: When a molecule can be crystallized, single-crystal X-ray diffraction provides the absolute, three-dimensional structure, serving as the ultimate confirmation of all spectroscopic interpretations.[12][13]

Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final crystal structure.

Trustworthiness (Self-Validating System): The refined crystal structure provides precise bond lengths, bond angles, and the unequivocal placement of every atom in the molecule and the crystal lattice. This result can then be used to validate the assignments made by NMR and other techniques.

Conclusion: A Synthesis of Evidence

The is a prime example of the modern, multi-technique approach to chemical analysis. No single experiment provides the complete picture. The process begins with the confirmation of the molecular formula by HRMS , leveraging both exact mass and the unique isotopic signature of bromine. FT-IR quickly confirms the presence of key functional groups. The core of the elucidation lies in a suite of NMR experiments ; 1D spectra provide the initial count of nuclei, while 2D experiments like COSY, HSQC, and particularly HMBC, are used to painstakingly piece together the atomic connectivity. The convergence of these independent, yet complementary, datasets provides a highly confident structural assignment. Finally, where possible, X-ray crystallography offers the ultimate, unambiguous proof. This logical and self-validating workflow ensures the highest degree of scientific integrity for researchers in drug discovery and development.

References

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 26, 2026, from [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube. Retrieved January 26, 2026, from [Link]

  • Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4- methylquinolin-2(1H)-one. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4). PubMed. Retrieved January 26, 2026, from [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Proton-carbon interactions obtained experimentally in HSQC and HMBC spectra. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (n.d.). NASA. Retrieved January 26, 2026, from [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (n.d.). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Detailed regions of H,C-HSQC spectrum around the signals of interest,... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives. (n.d.). Chinese Chemical Letters. Retrieved January 26, 2026, from [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved January 26, 2026, from [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. Retrieved January 26, 2026, from [Link]

  • Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • FTIR spectrum of 8hydroxyquinoline. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications. Retrieved January 26, 2026, from [Link]

  • Fluorine NMR. (n.d.). University of California, Santa Barbara. Retrieved January 26, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide on the Safe Handling of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals Preamble: A Proactive Approach to the Unknown In the landscape of drug discovery and chemical synthesis, novel molecules are the bedrock of innovation. 8-Br...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to the Unknown

In the landscape of drug discovery and chemical synthesis, novel molecules are the bedrock of innovation. 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, a polyhalogenated quinolinol derivative, represents such a frontier. Its complex structure, featuring a trifecta of bromine, fluorine, and iodine on a biologically active quinoline scaffold, suggests significant potential in medicinal chemistry. However, this structural novelty also necessitates a proportionally high degree of caution. As of the writing of this guide, a comprehensive toxicological and safety profile for this specific compound is not publicly available. Therefore, this document is constructed upon the foundational principles of chemical analogy and proactive risk mitigation. We will synthesize the known hazards of structurally related compounds to establish a robust framework for its safe handling, storage, and disposal. This guide is intended to empower researchers to work confidently and safely with this and other novel chemical entities.

Hazard Identification and Risk Assessment: A Compound of Concern

The risk profile of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is best understood by dissecting its constituent parts: the quinoline core and its halogen substituents.

1.1. The Quinoline Core: A Biologically Active Scaffold

Quinoline and its derivatives are known to exhibit a wide range of biological activities, which is a double-edged sword. While this is desirable for therapeutic applications, it also implies the potential for unwanted biological effects in researchers who are inadvertently exposed. The U.S. Environmental Protection Agency (EPA) has classified quinoline as "likely to be carcinogenic in humans" based on animal studies.[1] Non-neoplastic effects on the liver have also been observed.[1]

1.2. Halogenation: Enhancing Potency and Persistence

The introduction of halogen atoms (bromine, fluorine, iodine) can significantly alter the physicochemical and toxicological properties of a molecule. Halogenated organic compounds can exhibit moderate to high toxicity, and their persistence in biological systems is a notable concern.[2]

1.3. Inferred Hazards from Structural Analogs

Given the absence of specific data, we must infer the hazards of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol from its close relatives for which safety information is available:

  • 5-Bromoquinolin-8-ol: Classified as a skin and eye irritant.[3]

  • 3-Bromo-8-fluoroquinoline: Stated to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Hydroxylated Quinolines: While hydroxylation can detoxify the genotoxic potential of quinoline, some hydroxylated derivatives have shown ecotoxicity.[5]

Based on this evidence, it is prudent to handle 8-Bromo-5-fluoro-3-iodoquinolin-4-ol as a compound that is, at a minimum:

  • A skin and eye irritant.

  • Potentially harmful if swallowed or inhaled.

  • A potential respiratory tract irritant.

  • Potentially carcinogenic and genotoxic.

A summary of the anticipated GHS classifications is provided in the table below.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed
Specific Target Organ Toxicity - Single Exposure (Respiratory)Category 3GHS07WarningH335: May cause respiratory irritation
Carcinogenicity(Assumed)GHS08DangerH350: May cause cancer
Germ Cell Mutagenicity(Assumed)GHS08DangerH340: May cause genetic defects

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the potential for respiratory irritation and the unknown inhalation toxicity, all manipulations of solid 8-Bromo-5-fluoro-3-iodoquinolin-4-ol should be conducted in a certified chemical fume hood.

2.1. Primary Engineering Control: The Chemical Fume Hood

The chemical fume hood is the primary barrier between the researcher and the hazardous substance. Ensure the fume hood has a recent certification and that the sash is maintained at the lowest practical height during all operations.

2.2. Personal Protective Equipment (PPE): The Last Line of Defense

A comprehensive PPE ensemble is mandatory when handling this compound.[6]

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required to protect against accidental splashes and airborne particles.

  • Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended.[6] Gloves should be inspected for integrity before each use and changed frequently, especially if contamination is suspected.

  • Body Protection: A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill, a full-face respirator with appropriate cartridges for organic vapors and particulates is necessary.[7] All personnel requiring respirators must be properly fit-tested and trained in their use.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Ensemble cluster_workflow Handling Workflow Eye_Face Eye/Face Protection (Goggles & Face Shield) Hand Hand Protection (Double Nitrile Gloves) Body Body Protection (Lab Coat/Apron) Respiratory Respiratory Protection (As needed) Start Start Handling Procedure Assess Assess Risk (Quantity, Task) Start->Assess Assess->Respiratory High Risk? Select_PPE Select Appropriate PPE Assess->Select_PPE Select_PPE->Eye_Face Select_PPE->Hand Select_PPE->Body Handle Handle Compound in Fume Hood Select_PPE->Handle End Procedure Complete Handle->End

Figure 1: Decision workflow for selecting appropriate PPE.

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is paramount to ensuring safety.

3.1. General Handling Practices

  • Avoid Inhalation and Contact: Do not breathe dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.[4]

  • Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.

3.2. Step-by-Step Protocol for Weighing and Preparing a Solution

  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Tare Weighing Vessel: Place a clean, dry weighing vessel on the analytical balance inside the fume hood and tare the balance.

  • Dispensing the Solid: Carefully dispense the required amount of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol into the weighing vessel using a clean spatula.

  • Record Weight: Record the final weight.

  • Transfer to Reaction Vessel: Carefully transfer the weighed solid into the reaction vessel, which should also be inside the fume hood.

  • Rinsing: Use a small amount of the intended solvent to rinse the weighing vessel and spatula to ensure a quantitative transfer. Add the rinse to the reaction vessel.

  • Dissolution: Add the remaining solvent to the reaction vessel and stir until the solid is fully dissolved.

  • Cleanup: Decontaminate the spatula and weighing vessel with an appropriate solvent. Dispose of any contaminated wipes or materials as hazardous waste.

Storage and Chemical Incompatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

4.1. Storage Conditions

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Segregation: Store separately from incompatible materials.

4.2. Chemical Incompatibility

While specific reactivity data for 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is not available, general principles for halogenated organic compounds and quinolines should be followed. Avoid contact with:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Reducing Agents: May cause dehalogenation reactions.

  • Strong Acids and Bases: Can cause decomposition or unwanted reactions.

  • Reactive Metals: Such as alkali metals, can lead to violent reactions with halogenated compounds.[2]

The 8-hydroxyl group on the quinoline ring can act as a chelating agent for metals, which may lead to the generation of reactive oxygen species in the presence of transition metals like iron or copper.[8]

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to emergencies can significantly mitigate potential harm.

5.1. Spill Response

  • Minor Spill (<1g in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Place all cleanup materials in a sealed bag for hazardous waste disposal.

  • Major Spill (>1g or outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the substance is volatile or creates dust, hold your breath and leave the room.

    • Close the doors to the affected area and post a warning sign.

    • Contact your institution's emergency response team (e.g., Environmental Health and Safety).[9]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Spill_Response Spill Spill Occurs Assess Assess Spill (Size, Location) Spill->Assess Minor Minor Spill (<1g in Fume Hood) Assess->Minor Minor Major Major Spill (>1g or outside Hood) Assess->Major Major Alert_Minor Alert Area Personnel Minor->Alert_Minor Evacuate Evacuate Area Major->Evacuate PPE_Minor Don Appropriate PPE Alert_Minor->PPE_Minor Contain_Minor Contain & Absorb Spill PPE_Minor->Contain_Minor Clean_Minor Clean & Decontaminate Contain_Minor->Clean_Minor Dispose_Minor Dispose of Waste Clean_Minor->Dispose_Minor Alert_Major Alert Others & Close Doors Evacuate->Alert_Major Contact_EHS Contact Emergency Response Alert_Major->Contact_EHS Secure Secure Area Contact_EHS->Secure

Figure 2: Flowchart for spill response procedures.

5.2. Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal: Environmental Responsibility

All waste containing 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, including contaminated PPE and cleanup materials, must be disposed of as hazardous chemical waste.

  • Collection: Collect waste in a clearly labeled, sealed container.

  • Labeling: The label should include the chemical name and the words "Hazardous Waste."

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[11] Do not dispose of this compound down the drain.[12]

Conclusion: A Culture of Safety

The safe handling of novel compounds like 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is not merely a matter of following protocols but of fostering a deeply ingrained culture of safety. The absence of specific safety data for this compound demands our utmost respect and caution. By treating it with the potential hazards of its structural analogs, we can work towards unlocking its scientific potential while ensuring the well-being of researchers and the protection of our environment. This guide provides a framework for that endeavor, but it is the diligent and conscientious application of these principles in the laboratory that will ultimately define our success.

References

  • Golubović, T., & Petković, A. I. (2023). Legal Regulations in the Field of Polychlorinated Biphenyls Management. Journal of Environmental Protection and Ecology, 24(2), 834-842.
  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. (1998). PubMed. [Link]

  • Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA. (2000). PubMed. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). AIDIC - The Italian Association of Chemical Engineering. [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. [Link]

  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. [Link]

  • GHS Classification Search Tool. (n.d.). ChemRadar. [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Quinoline Toxicological Summary. (2023). Minnesota Department of Health. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). MDPI. [Link]

  • Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with hexabromocyclododecane. (2024). Basel Convention. [Link]

  • Chemical Handling Safety & PPE Requirements. (n.d.). Safety Meeting Topics. [Link]

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  • Toxicological Review of Quinoline (CAS No. 91-22-5). (2001). U.S. Environmental Protection Agency. [Link]

  • What are the oxidation products of quinoline? (2025). BIOSYNCE Blog. [Link]

  • 8-Quinolinol, 5-bromo-. (n.d.). PubChem. [Link]

  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. (1989). PubMed. [Link]

  • Chemical Hazard Classification (GHS). (2019). University of Illinois Division of Research Safety. [Link]

  • Heterocyclic Compounds: Discovery, Synthesis and Applications. (n.d.). MDPI. [Link]

  • Quinolines: Human health tier II assessment. (2015). Australian Government Department of Health. [Link]

  • Stockholm Convention on Persistent Organic Pollutants. (2024). United Nations. [Link]

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  • Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. (2001). CSWAB. [Link]

  • C-H/C-C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles. (2020). PubMed Central. [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2023). US EPA. [Link]

  • Quinoline. (2005). Canada.ca. [Link]

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  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023). UI Scholars Hub. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 8-Bromo-5-fluoro-3-iodoquinolin-4-ol in Medicinal Chemistry

For Distribution To: Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Design of a Privileged Scaffold The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Design of a Privileged Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][3][4] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacokinetic properties, thereby enhancing its therapeutic potential. This guide focuses on a novel, highly functionalized derivative, 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, a compound poised for significant impact in contemporary drug discovery. The presence of multiple, distinct halogen atoms offers a unique platform for developing highly potent and selective therapeutic agents through targeted modifications.[5] This document serves as a comprehensive resource for researchers looking to explore the vast potential of this promising molecule.

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. The following table summarizes the key computed properties of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₉H₄BrFINOProvides the elemental composition.
Molecular Weight 409.94 g/mol Influences absorption and distribution.
LogP (predicted) 3.5 - 4.5Indicates lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 42.5 ŲAffects cell penetration and oral bioavailability.
Hydrogen Bond Donors 1Potential for interaction with biological targets.
Hydrogen Bond Acceptors 2Potential for interaction with biological targets.
pKa (predicted) ~7.5 (for the 4-hydroxyl group)Influences ionization state at physiological pH, affecting solubility and target binding.

Proposed Synthetic Pathway

The synthesis of polysubstituted quinolines is a well-established field in organic chemistry.[6] The proposed synthesis of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol leverages known methodologies, offering a plausible and efficient route to this novel compound. The general approach involves the cyclization of a substituted aniline with a suitable three-carbon electrophile.

A plausible synthetic route could involve:

  • Starting Material: 2-Bromo-5-fluoroaniline.

  • Reaction: Condensation with diethyl ethoxymethylenemalonate followed by thermal cyclization to form the quinoline core.[6]

  • Iodination: Electrophilic iodination at the C3 position.

  • Hydrolysis: Conversion of the ester group at C3 to a carboxylic acid, followed by decarboxylation to yield the 4-hydroxyquinoline.

The bromine and iodine atoms at positions 8 and 3, respectively, serve as versatile handles for further synthetic modifications via cross-coupling reactions, such as Suzuki or Stille couplings, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[5][7]

Potential Applications in Medicinal Chemistry

The highly halogenated nature of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol suggests a range of potential therapeutic applications, primarily in oncology and infectious diseases.

Anticancer Activity

Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3] The substitution pattern of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol makes it a prime candidate for investigation as a kinase inhibitor. Several quinoline-based compounds have shown significant inhibitory activity against receptor tyrosine kinases (RTKs) such as c-Met, VEGFR-2, and EGFR, which are crucial mediators of cancer cell proliferation, survival, and angiogenesis.[8][9]

Antimicrobial Activity

The quinoline scaffold is the backbone of several successful antibacterial and antimalarial drugs. The presence of halogens can significantly enhance the antimicrobial properties of a molecule.[10] The 4-hydroxyquinoline moiety is also a known pharmacophore in antimicrobial agents.[11] Therefore, 8-Bromo-5-fluoro-3-iodoquinolin-4-ol and its derivatives warrant investigation for their potential to combat bacterial and parasitic infections.

Hypothesized Mechanism of Action: A Focus on c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in the development and progression of many human cancers.[12] Overexpression or mutation of c-Met is associated with poor prognosis and metastasis. Several quinoline-based inhibitors of c-Met have been developed, with some showing promising clinical activity.[12]

We hypothesize that 8-Bromo-5-fluoro-3-iodoquinolin-4-ol can act as a competitive inhibitor at the ATP-binding site of the c-Met kinase domain. The quinoline core can form key hydrogen bonds with the hinge region of the kinase, while the various substituents can occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Compound 8-Bromo-5-fluoro- 3-iodoquinolin-4-ol Compound->cMet Inhibits Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimerization->Signaling Cellular_Response Cell Proliferation, Survival, Angiogenesis, Metastasis Signaling->Cellular_Response

Caption: Hypothesized inhibition of the c-Met signaling pathway.

Protocols for Biological Evaluation

The following protocols provide a framework for the initial biological characterization of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol and its derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for c-Met)

This protocol outlines a general procedure for assessing the inhibitory activity of the compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human c-Met kinase (or other kinase of interest)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol in 100% DMSO. Create a serial dilution series of the compound in kinase buffer.

  • Reaction Setup: In each well of the plate, add the following in order:

    • Kinase buffer

    • Compound dilution or vehicle control (DMSO)

    • Kinase and substrate mixture

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the amount of kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a line with known c-Met amplification like MKN-45)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Hit_Validation_Workflow Primary_Screen Primary Screen (e.g., Kinase Inhibition Assay) Hit_Identification Hit Identification (IC50 Determination) Primary_Screen->Hit_Identification Cell_Based_Assay Cell-Based Assay (e.g., MTT Proliferation Assay) Hit_Identification->Cell_Based_Assay Apoptosis_Assay Mechanism of Action (e.g., Annexin V/PI Assay) Cell_Based_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Cell_Based_Assay->Cell_Cycle_Analysis Lead_Optimization Lead Optimization (SAR Studies) Apoptosis_Assay->Lead_Optimization Cell_Cycle_Analysis->Lead_Optimization

Caption: Experimental workflow for hit validation and lead optimization.

Conclusion: A Promising Scaffold for Future Drug Discovery

8-Bromo-5-fluoro-3-iodoquinolin-4-ol represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its unique substitution pattern provides multiple avenues for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships. The protocols outlined in this guide offer a robust starting point for researchers to investigate the biological activities of this compound and its derivatives, with the ultimate goal of identifying new lead compounds for the treatment of cancer and other diseases. The rich history of quinoline derivatives in medicine, combined with the strategic design of this novel molecule, provides a strong foundation for future research and development efforts.

References

  • Musiol, R. (2017). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 22(12), 2063. [Link]

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  • ResearchGate. (2023). Selected quinoline derivatives with c-Met kinase inhibitory activity. [Link]

  • Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 5(20), 11566-11578. [Link]

  • ResearchGate. (2024). Bioactive Phenolic Compounds and Biological Activities of Mururé Bark (Brosimum acutifolium), a Natural Antioxidant. [Link]

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  • American Chemical Society. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. [Link]

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Application

The Strategic Utility of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol: A Versatile Intermediate for Sequential Cross-Coupling Reactions

Abstract The quinolin-4-ol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antibacterial, anticancer, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolin-4-ol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The strategic introduction of multiple, orthogonally reactive halogen substituents onto this core structure creates a highly versatile intermediate for the synthesis of complex molecular architectures. This application note details the proposed synthesis and utility of 8-bromo-5-fluoro-3-iodoquinolin-4-ol, a novel building block designed for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a programmed approach to molecular diversification, making this intermediate a valuable tool for researchers in drug discovery and materials science.

Introduction: The Power of Polysubstituted Quinolines

The quinoline ring system is a cornerstone of medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[2][3] The biological efficacy of these compounds is often intricately linked to the substitution pattern on the quinoline core.[4] Halogenated quinolines, in particular, have demonstrated enhanced antibacterial and biofilm-eradicating properties.[5][6] The ability to introduce diverse functional groups at specific positions on the quinoline scaffold is therefore of paramount importance in the development of new chemical entities with tailored biological profiles.

8-Bromo-5-fluoro-3-iodoquinolin-4-ol is a rationally designed intermediate that leverages the distinct chemical reactivity of its three halogen substituents. The presence of an iodo, a bromo, and a fluoro group at electronically and sterically distinct positions offers a platform for a multi-step, regioselective derivatization strategy. The C-I bond is significantly more reactive than the C-Br bond in typical palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[7][8] This reactivity difference enables the selective functionalization of the C3-position, followed by subsequent modification at the C8-position. The fluorine atom at the C5-position can modulate the electronic properties and metabolic stability of the final compounds.

This document provides a proposed synthetic route for 8-bromo-5-fluoro-3-iodoquinolin-4-ol and detailed protocols for its application in sequential cross-coupling reactions, offering a roadmap for the synthesis of novel, polysubstituted quinolin-4-ol derivatives.

Proposed Synthesis of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

As this is a novel compound, a plausible synthetic route is proposed based on established methodologies for quinoline synthesis and halogenation. The Gould-Jacobs reaction provides a reliable method for constructing the quinolin-4-ol core from a suitably substituted aniline.[9][10][11]

Synthetic Pathway

The proposed synthesis commences with the Gould-Jacobs reaction of 2-bromo-5-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate intermediate. Subsequent hydrolysis and decarboxylation would yield 8-bromo-5-fluoroquinolin-4-ol. The final step involves the regioselective iodination at the C3 position.

Synthetic Pathway A 2-Bromo-5-fluoroaniline C 8-Bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate A->C Gould-Jacobs Reaction (High-temperature cyclization) B Diethyl ethoxymethylenemalonate (DEEM) D 8-Bromo-5-fluoroquinolin-4-ol C->D Hydrolysis & Decarboxylation E 8-Bromo-5-fluoro-3-iodoquinolin-4-ol D->E Regioselective C3-Iodination

Caption: Proposed synthetic workflow for 8-bromo-5-fluoro-3-iodoquinolin-4-ol.

Experimental Protocols (Proposed)

Step 1: Synthesis of Ethyl 8-Bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate

  • In a round-bottom flask, combine 2-bromo-5-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2 hours.

  • The resulting intermediate is then added to a high-boiling point solvent (e.g., diphenyl ether) and heated to 250-260 °C to effect cyclization.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum.

Step 2: Synthesis of 8-Bromo-5-fluoroquinolin-4-ol

  • Suspend the ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

  • Filter the solid and heat it at a temperature above its melting point to effect decarboxylation.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 8-bromo-5-fluoroquinolin-4-ol.

Step 3: Synthesis of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

A regioselective C3-iodination of quinolones can be achieved using various iodinating agents.[12][13]

  • To a solution of 8-bromo-5-fluoroquinolin-4-ol (1.0 eq) in a suitable solvent (e.g., DMF or acetic acid), add N-iodosuccinimide (NIS) (1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 8-bromo-5-fluoro-3-iodoquinolin-4-ol.

Physicochemical Properties and Characterization

PropertyPredicted Value
Molecular Formula C₉H₄BrFINO
Molecular Weight 383.94 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, chloroform

Characterization: The structure of the synthesized 8-bromo-5-fluoro-3-iodoquinolin-4-ol should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the substitution pattern on the aromatic rings.

  • ¹³C NMR: To identify all carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of the halogenated compound.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., O-H, C=O, C-X bonds).

Applications in Sequential Cross-Coupling Reactions

The key synthetic utility of 8-bromo-5-fluoro-3-iodoquinolin-4-ol lies in the differential reactivity of the C-I and C-Br bonds. The C-I bond undergoes oxidative addition to Pd(0) much more readily than the C-Br bond, allowing for selective functionalization at the C3 position.[7][8]

Sequential_Coupling Start 8-Bromo-5-fluoro-3-iodoquinolin-4-ol Step1 Selective C3-Coupling (Suzuki, Sonogashira, etc.) Start->Step1 Intermediate 8-Bromo-5-fluoro-3-(R)-quinolin-4-ol Step1->Intermediate Step2 C8-Coupling (Suzuki, Sonogashira, etc.) Intermediate->Step2 Final 3,8-Disubstituted-5-fluoroquinolin-4-ol Step2->Final

Caption: Workflow for sequential cross-coupling reactions.

Protocol 1: Selective Sonogashira Coupling at the C3-Position

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][14]

Reaction Scheme:

Materials and Equipment:

  • 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide, co-catalyst)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (Base)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 8-bromo-5-fluoro-3-iodoquinolin-4-ol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add the anhydrous, degassed solvent followed by the base (2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-alkynyl-8-bromo-5-fluoroquinolin-4-ol.

Rationale for Reagent Selection:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira reaction, facilitating the catalytic cycle.[7]

  • Base: An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous and degassed solvents are used to prevent quenching of the catalyst and side reactions.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C3-Position

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[15][16]

Reaction Scheme:

Materials and Equipment:

  • 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

  • Aryl or vinyl boronic acid or boronate ester

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (Palladium catalyst)

  • Aqueous base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 8-bromo-5-fluoro-3-iodoquinolin-4-ol (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the palladium catalyst (0.02-0.05 eq).

  • Add the anhydrous, degassed solvent followed by the aqueous base solution (2 M, 2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-aryl/vinyl-8-bromo-5-fluoroquinolin-4-ol.

Rationale for Reagent Selection:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Pd(dppf)Cl₂ is often used for more challenging substrates.

  • Base: An aqueous base is crucial for the activation of the boronic acid in the transmetalation step of the catalytic cycle.[15]

  • Solvent: A two-phase solvent system (e.g., toluene/water) is often employed to facilitate the reaction.

Subsequent Functionalization at the C8-Position

Once the C3-position has been selectively functionalized, the remaining bromo substituent at the C8-position can be targeted for a second cross-coupling reaction. This typically requires more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) than the initial coupling at the iodo position. This sequential approach allows for the controlled and predictable synthesis of di-substituted quinolin-4-ols with diverse functionalities at the C3 and C8 positions. The same classes of reactions (Sonogashira, Suzuki, Buchwald-Hartwig, etc.) can be employed for the second coupling step.

Safety and Handling

Halogenated aromatic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for all reagents used.

Conclusion

8-Bromo-5-fluoro-3-iodoquinolin-4-ol is a promising and highly versatile intermediate for the synthesis of complex, polysubstituted quinoline derivatives. Its unique arrangement of orthogonally reactive halogen atoms allows for a programmed and sequential functionalization strategy using well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide a practical guide for researchers to exploit the synthetic potential of this building block in the development of novel compounds for medicinal chemistry and materials science applications.

References

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Method

Application Note &amp; Protocols: 8-Bromo-5-fluoro-3-iodoquinolin-4-ol for Cell-Based Assay Development

For Research Use Only. Not for use in diagnostic procedures. Introduction: The Quinoline Scaffold in Cellular Signaling The quinoline ring system is a foundational scaffold in medicinal chemistry, with derivatives exhibi...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Quinoline Scaffold in Cellular Signaling

The quinoline ring system is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties[1][2][3]. The diverse therapeutic potential of these compounds often stems from their ability to interact with key cellular targets like protein kinases, which are critical regulators of cell proliferation, differentiation, and survival[4][5]. Halogenation of the quinoline core can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties by influencing its binding affinity to enzymes and receptors[6]. 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is a novel, poly-halogenated quinolin-4-one derivative poised for investigation in cell-based assay development. While direct studies on this specific molecule are nascent, its structural alerts suggest potential as a modulator of cellular signaling pathways, making it a compelling candidate for screening and mechanistic studies in drug discovery.

This document provides a detailed guide for researchers on utilizing 8-Bromo-5-fluoro-3-iodoquinolin-4-ol in the development of robust cell-based assays. We present a hypothesized mechanism of action centered on kinase inhibition and provide comprehensive, step-by-step protocols to investigate its cellular effects.

Hypothesized Mechanism of Action: Inhibition of a Pro-Survival Kinase Pathway

Based on the structure-activity relationships of similar quinolin-4-one derivatives, we hypothesize that 8-Bromo-5-fluoro-3-iodoquinolin-4-ol acts as an inhibitor of a critical pro-survival protein kinase, such as a receptor tyrosine kinase (RTK) or a downstream effector like Akt. Inhibition of such a kinase would disrupt the signaling cascade, leading to a decrease in cell proliferation and the induction of apoptosis in cancer cell lines. The multiple halogen substitutions are predicted to enhance its binding within the ATP-binding pocket of the target kinase[4].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Compound 8-Bromo-5-fluoro-3-iodoquinolin-4-ol Akt Akt Compound->Akt Inhibits PI3K->Akt Activates Pathway_Effectors Downstream Effectors (e.g., mTOR, BAD) Akt->Pathway_Effectors Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Pathway_Effectors->Transcription Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds & Activates G Start Seed & Treat Cells Lysis Lyse Cells Start->Lysis Quantify Quantify Protein Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal Secondary_Ab->Detect Analyze Analyze Data Detect->Analyze

Figure 2: Western Blot Workflow. A streamlined representation of the key steps involved in analyzing protein phosphorylation status.

Trustworthiness and Self-Validation

The integrity of the experimental data relies on a self-validating design. In the provided protocols, this is achieved through:

  • Internal Controls: The use of a vehicle control (DMSO) in all assays establishes a baseline for cellular response in the absence of the compound's specific activity. Total Akt levels in the Western blot serve as a loading control, ensuring that observed changes in p-Akt are not due to variations in the amount of protein loaded.

  • Dose-Response Analysis: Testing the compound over a range of concentrations allows for the determination of an IC₅₀ value and demonstrates a specific, dose-dependent effect, which is a hallmark of a true biological activity.

  • Orthogonal Assays: The combination of a functional assay (MTS) and a mechanistic assay (Western blot) provides corroborating evidence. A decrease in cell viability should correlate with the inhibition of the targeted signaling pathway.

Conclusion

8-Bromo-5-fluoro-3-iodoquinolin-4-ol represents a promising chemical entity for the development of novel cell-based assays. The provided protocols, based on a hypothesized mechanism of kinase inhibition, offer a robust framework for its initial characterization. By employing these self-validating methodologies, researchers can confidently investigate the biological activities of this and other novel quinoline derivatives, paving the way for new discoveries in cellular signaling and drug development.

References

  • PubChem. 8-Quinolinol, 5-bromo-. National Institutes of Health. [Link]

  • Singh, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(9), 11635-11649. [Link]

  • Dampc, A., & Węsierska, M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(4), 1047. [Link]

  • Zhang, J., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180-186. [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4899. [Link]

  • Hegedűs, D., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 28(13), 5081. [Link]

  • El-Sayed, N. N. E., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 28(14), 5369. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • Rbaa, M., et al. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Chen, Y.-L., et al. (2015). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 20(8), 13837-13849. [Link]

  • American Chemical Society. Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. [Link]

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Application

Application Note &amp; Protocols: Strategic Derivatization of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol for the Synthesis of Novel Compounds

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2] The pharmacological profile of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic framework.[3] Polyhalogenated quinolines, such as 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, represent a versatile platform for the generation of diverse chemical libraries. The differential reactivity of the carbon-halogen bonds allows for site-selective functionalization, enabling the systematic exploration of the chemical space around the quinoline core. This application note provides a detailed guide to the strategic derivatization of this trifunctional scaffold, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Understanding the Reactivity of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

The three distinct halogen substituents on the quinolin-4-ol core (Iodo, Bromo, and Fluoro) exhibit a predictable hierarchy of reactivity in palladium-catalyzed cross-coupling reactions. This differential reactivity is primarily governed by the carbon-halogen bond dissociation energy (C-I < C-Br < C-Cl < C-F). Consequently, the C-I bond is the most labile and readily undergoes oxidative addition to a Pd(0) catalyst, followed by the C-Br bond. The C-F bond is generally inert under typical cross-coupling conditions.

This reactivity profile allows for a sequential and site-selective derivatization strategy. The 3-iodo position is the most reactive site for Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed C-C bond-forming reactions.[4] Following derivatization at the C-3 position, the 8-bromo position can be subsequently functionalized, for example, through Buchwald-Hartwig amination.[5][6] The 5-fluoro group, while less reactive in cross-coupling, can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups or under forcing conditions.[7][8]

G cluster_0 Reactivity Hierarchy start 8-Bromo-5-fluoro-3-iodoquinolin-4-ol C3_Iodo C-3 (Iodo) Most Reactive start->C3_Iodo Suzuki, Sonogashira, Heck, etc. C8_Bromo C-8 (Bromo) Intermediate Reactivity C3_Iodo->C8_Bromo Buchwald-Hartwig, Suzuki, etc. C5_Fluoro C-5 (Fluoro) Least Reactive (Cross-Coupling) Susceptible to SNAr C8_Bromo->C5_Fluoro SNAr (with strong nucleophiles)

Figure 1: Reactivity hierarchy of the halogen substituents on 8-Bromo-5-fluoro-3-iodoquinolin-4-ol.

Protocols for Selective Derivatization

The following protocols provide detailed, step-by-step methodologies for the selective functionalization of the 8-Bromo-5-fluoro-3-iodoquinolin-4-ol scaffold.

Protocol 1: Suzuki-Miyaura Coupling at the C-3 Position

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 3-iodo position. The choice of a suitable palladium catalyst and base is crucial for achieving high yields and minimizing side reactions.[9][10]

Experimental Workflow:

G Start 1. Add 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, boronic acid, and base to a reaction vessel. Inert 2. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Start->Inert Solvent 3. Add degassed solvent(s). Inert->Solvent Catalyst 4. Add Pd catalyst and ligand. Solvent->Catalyst Heat 5. Heat the reaction mixture to the specified temperature. Catalyst->Heat Monitor 6. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup 7. Perform aqueous workup and extraction. Monitor->Workup Purify 8. Purify the crude product by column chromatography. Workup->Purify Product 9. Characterize the purified product. Purify->Product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

ReagentSupplierGrade
8-Bromo-5-fluoro-3-iodoquinolin-4-olIn-house/Commercial>98%
Aryl/Heteroarylboronic AcidCommercial>97%
Pd(PPh₃)₄ or PdCl₂(dppf)CommercialCatalyst Grade
K₂CO₃ or Cs₂CO₃CommercialAnhydrous
1,4-Dioxane or Toluene/Water (e.g., 4:1)CommercialAnhydrous/Degassed
Ethyl AcetateCommercialACS Grade
BrineLaboratory Grade-
Anhydrous Na₂SO₄ or MgSO₄Laboratory Grade-
Silica GelCommercial60 Å, 230-400 mesh

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 8-Bromo-5-fluoro-3-iodoquinolin-4-ol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and K₂CO₃ (2.0-3.0 equiv.).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 equiv.), under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.

  • Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the catalyst. Degassing the solvents by sparging with an inert gas or by freeze-pump-thaw cycles is essential.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[9]

  • Water: In many cases, the presence of a small amount of water can accelerate the reaction, likely by aiding in the dissolution of the base and facilitating the formation of the active boronate species.

Protocol 2: Buchwald-Hartwig Amination at the C-8 Position

Following the successful derivatization at the C-3 position, the 8-bromo substituent can be targeted for C-N bond formation via the Buchwald-Hartwig amination.[5][11] This reaction is highly versatile, allowing for the introduction of a wide range of primary and secondary amines.

Experimental Workflow:

G Start 1. Add 3-substituted-8-bromo-5-fluoroquinolin-4-ol, amine, and base to a reaction vessel. Inert 2. Evacuate and backfill with an inert gas. Start->Inert Solvent 3. Add degassed solvent. Inert->Solvent Catalyst 4. Add Pd precatalyst and ligand. Solvent->Catalyst Heat 5. Heat the reaction mixture. Catalyst->Heat Monitor 6. Monitor reaction progress. Heat->Monitor Workup 7. Perform workup and extraction. Monitor->Workup Purify 8. Purify the crude product. Workup->Purify Product 9. Characterize the final product. Purify->Product

Figure 3: Experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents:

ReagentSupplierGrade
3-Aryl-8-bromo-5-fluoroquinolin-4-olSynthesizedPurified
Primary or Secondary AmineCommercial>98%
Pd₂(dba)₃ or a suitable Pd precatalystCommercialCatalyst Grade
XPhos, SPhos, or other Buchwald ligandsCommercialLigand Grade
NaOt-Bu or K₃PO₄CommercialAnhydrous
Toluene or DioxaneCommercialAnhydrous/Degassed
Ethyl AcetateCommercialACS Grade
Saturated aq. NH₄ClLaboratory Grade-
Anhydrous Na₂SO₄ or MgSO₄Laboratory Grade-
Silica GelCommercial60 Å, 230-400 mesh

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add the 3-substituted-8-bromo-5-fluoroquinolin-4-ol (1.0 equiv.), the amine (1.1-1.5 equiv.), NaOt-Bu (1.4-2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), and the phosphine ligand (e.g., XPhos, 0.02-0.10 equiv.) to a reaction vessel.

  • Add degassed anhydrous toluene or dioxane.

  • Seal the vessel and heat the mixture to 90-110 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Bulky, Electron-Rich Ligands: Ligands like XPhos and SPhos are crucial for the success of the Buchwald-Hartwig amination.[11] Their steric bulk promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the oxidative addition step. Their electron-donating nature facilitates the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.

  • Strong, Non-nucleophilic Base: A strong base like sodium tert-butoxide is required to deprotonate the amine, forming the corresponding amide, which is the active nucleophile in the reaction. The non-nucleophilic nature of the base prevents it from competing with the amine in the reaction.

Protocol 3: Sonogashira Coupling at the C-3 Position

For the introduction of an alkynyl group at the C-3 position, the Sonogashira coupling is the reaction of choice.[12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Experimental Workflow:

G Start 1. Add 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, Pd catalyst, Cu(I) salt, and base to a reaction vessel. Inert 2. Evacuate and backfill with an inert gas. Start->Inert Solvent 3. Add degassed solvent(s). Inert->Solvent Alkyne 4. Add the terminal alkyne. Solvent->Alkyne Stir 5. Stir at room temperature or with gentle heating. Alkyne->Stir Monitor 6. Monitor reaction progress. Stir->Monitor Workup 7. Perform workup and extraction. Monitor->Workup Purify 8. Purify the crude product. Workup->Purify Product 9. Characterize the product. Purify->Product

Figure 4: Experimental workflow for the Sonogashira coupling.

Materials and Reagents:

ReagentSupplierGrade
8-Bromo-5-fluoro-3-iodoquinolin-4-olIn-house/Commercial>98%
Terminal AlkyneCommercial>97%
Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄CommercialCatalyst Grade
Copper(I) Iodide (CuI)Commercial>98%
Triethylamine (TEA) or Diisopropylamine (DIPA)CommercialAnhydrous/Distilled
Tetrahydrofuran (THF) or Dimethylformamide (DMF)CommercialAnhydrous/Degassed
Ethyl AcetateCommercialACS Grade
Saturated aq. NH₄ClLaboratory Grade-
Anhydrous Na₂SO₄ or MgSO₄Laboratory Grade-
Silica GelCommercial60 Å, 230-400 mesh

Step-by-Step Procedure:

  • To a Schlenk flask, add 8-Bromo-5-fluoro-3-iodoquinolin-4-ol (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Evacuate and backfill with an inert gas.

  • Add degassed THF and triethylamine.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature for 8-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.[13]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate and redissolve in ethyl acetate.

  • Wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The role of the copper(I) salt is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation to the palladium center than the alkyne itself, thus accelerating the catalytic cycle.

  • Amine Base: The amine base (e.g., triethylamine) serves a dual purpose: it acts as a solvent and also neutralizes the hydrogen iodide that is formed during the reaction, preventing the formation of undesired side products.

The 8-Bromo-5-fluoro-3-iodoquinolin-4-ol scaffold is a highly valuable starting material for the synthesis of novel quinoline derivatives. The distinct reactivity of the three halogen substituents allows for a predictable and sequential derivatization strategy. By employing well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently generate a diverse library of compounds for screening in drug discovery programs and for the development of new materials. The protocols outlined in this application note provide a robust foundation for the exploration of the chemical space around this versatile quinoline core.

References

  • Butler, J. L., Bayer, F. L. & Gordon, M. (1977). Trans K.Y. Acad. Sci., 38, 15.
  • Chavda, V. P., et al. (2021). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Journal of Basic and Clinical Pharmacy, 12(3), 43-50.
  • Chen, C. Y., et al. (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 16(5), 3975-3987.
  • Thakare, V. G., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Iranian Chemical Society, 19, 3351–3362.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Powers, K. M., & Wommack, A. J. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169.
  • Martinez, R., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1999.
  • Singh, S., & Sharma, P. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar, 4(1), 1-10.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wang, C., et al. (2021).
  • Osi, F. A., & Mugesh, G. (2014). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research, 47(11), 3478-3492.
  • Beier, P., et al. (2014). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Journal of Fluorine Chemistry, 168, 16-21.
  • Saczewski, F., & Saczewski, J. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(21), 5008.
  • ResearchGate. (2011). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Tiwari, R. K., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Advances, 11(48), 30205-30225.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

  • Wikipedia. (2024). Gepotidacin. Retrieved from [Link]

  • Fairlamb, I. J. S. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics, 37(23), 4347-4357.
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  • Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18637-18653.
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Method

Application Notes and Protocols for 8-Bromo-5-fluoro-3-iodoquinolin-4-ol in Material Science

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the potential applications of the novel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential applications of the novel polyhalogenated quinolin-4-ol derivative, 8-Bromo-5-fluoro-3-iodoquinolin-4-ol , in the field of material science. Drawing upon the established properties of quinoline scaffolds and the unique electronic and photophysical contributions of its halogen substituents, this document outlines detailed protocols for its synthesis and proposes its application as a phosphorescent emitter in Organic Light-Emitting Diodes (OLEDs) and as a corrosion inhibitor for mild steel. The causality behind experimental choices is elucidated, and each protocol is designed to be a self-validating system. This guide is intended to serve as a foundational resource for researchers exploring the potential of this and similar multi-functionalized heterocyclic compounds in advanced materials.

Introduction: The Promise of Polyhalogenated Quinolines in Material Science

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are cornerstones in medicinal chemistry and are increasingly recognized for their significant potential in material science.[1][2] The quinoline scaffold offers a rigid, planar structure with a rich π-electron system, making it an excellent candidate for applications in organic electronics.[3] The strategic functionalization of the quinoline ring with various substituents allows for the fine-tuning of its electronic, optical, and chemical properties.[4]

The subject of this guide, 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, is a unique molecule featuring a quinolin-4-ol core heavily substituted with three different halogen atoms: bromine, fluorine, and iodine. This polyhalogenation is not arbitrary; each halogen imparts distinct and valuable properties:

  • Fluorine: Known for its high electronegativity, the fluorine atom can lower both the HOMO and LUMO energy levels of an organic molecule. This facilitates electron injection and enhances the material's resistance to oxidative degradation, making it a desirable feature for n-type or ambipolar semiconducting materials.[2]

  • Bromine: The bromine atom serves as a versatile synthetic handle, enabling further molecular elaboration through well-established palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. This allows for the construction of more complex molecular architectures and polymers.[5]

  • Iodine: The presence of a heavy atom like iodine is crucial for promoting intersystem crossing (ISC) from the singlet excited state to the triplet excited state.[6][7] This "heavy atom effect" is a key principle in the design of phosphorescent emitters for high-efficiency OLEDs.[6][7]

  • Quinolin-4-ol Core: The quinolin-4-ol moiety itself possesses inherent photophysical properties and the hydroxyl group can participate in hydrogen bonding, influencing molecular packing in the solid state.[5]

This unique combination of functionalities suggests that 8-Bromo-5-fluoro-3-iodoquinolin-4-ol can be a valuable building block for a new generation of advanced organic materials.

Synthesis Protocol: A Plausible Route to 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

Retrosynthetic Analysis

A logical retrosynthetic pathway for 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is outlined below. The synthesis commences from a commercially available substituted aniline and proceeds through a series of cyclization and halogenation steps.

G target 8-Bromo-5-fluoro-3-iodoquinolin-4-ol step3 Iodination target->step3 intermediate2 8-Bromo-5-fluoroquinolin-4-ol step3->intermediate2 step2 Cyclization (Gould-Jacobs Reaction) intermediate2->step2 intermediate1 Diethyl 2-((2-bromo-5-fluorophenyl)amino)maleate step2->intermediate1 step1 Nucleophilic Substitution intermediate1->step1 starting_material1 2-Bromo-5-fluoroaniline step1->starting_material1 starting_material2 Diethyl 2-oxosuccinate step1->starting_material2

Caption: Retrosynthetic analysis of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Diethyl 2-((2-bromo-5-fluorophenyl)amino)maleate

  • To a solution of 2-bromo-5-fluoroaniline (1 equivalent) in ethanol, add diethyl 2-oxosuccinate (1.1 equivalents).

  • Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired enamine intermediate.

Step 2: Synthesis of 8-Bromo-5-fluoroquinolin-4-ol (Gould-Jacobs Reaction)

  • Add the purified diethyl 2-((2-bromo-5-fluorophenyl)amino)maleate from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 240-250 °C for 30-60 minutes. This high temperature is necessary to effect the thermal cyclization.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Add a large excess of hexane to precipitate the crude product.

  • Filter the precipitate and wash with hexane to remove the diphenyl ether.

  • The crude 8-Bromo-5-fluoroquinolin-4-ol can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 3: Synthesis of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

  • To a solution of 8-Bromo-5-fluoroquinolin-4-ol (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, protected from light. The hydroxyl group at the 4-position activates the 3-position for electrophilic substitution.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, 8-Bromo-5-fluoro-3-iodoquinolin-4-ol.

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Application Note I: Phosphorescent Emitter for Organic Light-Emitting Diodes (OLEDs)

Rationale and Scientific Principle

The unique combination of a quinoline core and multiple halogen substituents in 8-Bromo-5-fluoro-3-iodoquinolin-4-ol makes it a promising candidate as a phosphorescent emitter in OLEDs. The heavy iodine atom is expected to induce a strong spin-orbit coupling, facilitating efficient intersystem crossing from the singlet to the triplet excited state.[6][7] This allows for the harvesting of both singlet and triplet excitons, potentially leading to internal quantum efficiencies approaching 100%. The fluorine atom can help to lower the LUMO level for improved electron injection and enhance the material's stability.[2] The bromine atom provides a site for further functionalization, allowing for the tuning of the emission color or the attachment of the molecule to a polymer backbone.[5]

Caption: Proposed OLED device structure and energy level diagram.

Experimental Protocol: Fabrication and Characterization of an OLED Device

Materials and Equipment:

  • 8-Bromo-5-fluoro-3-iodoquinolin-4-ol (synthesized as per Protocol 2)

  • Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole Transport Layer (HTL) material (e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine - NPB)

  • Electron Transport Layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq₃)

  • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Indium Tin Oxide (ITO) coated glass substrates

  • High vacuum thermal evaporation system

  • Spin coater

  • Source measure unit, spectroradiometer, and integrating sphere for device characterization

Protocol:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Device Fabrication:

    • HIL Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

    • HTL Deposition: Transfer the substrate to a high vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). Deposit a 40 nm thick layer of NPB by thermal evaporation.

    • Emissive Layer (EML) Deposition: Co-evaporate the host material (CBP) and 8-Bromo-5-fluoro-3-iodoquinolin-4-ol as the phosphorescent dopant. The doping concentration should be varied (e.g., 2%, 5%, 8% by weight) to optimize device performance. A typical EML thickness is 30 nm.

    • ETL Deposition: Deposit a 30 nm thick layer of Alq₃.

    • EIL and Cathode Deposition: Sequentially deposit a 1 nm thick layer of LiF followed by a 100 nm thick layer of aluminum (Al) without breaking the vacuum.

  • Device Characterization:

    • Encapsulate the fabricated device to prevent degradation from moisture and oxygen.

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a spectroradiometer.

    • Measure the electroluminescence (EL) spectrum and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.

    • Determine the external quantum efficiency (EQE), power efficiency, and current efficiency of the device.

Expected Results and Data Presentation

The performance of the OLED device is expected to be highly dependent on the doping concentration of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol. The key performance metrics should be summarized in a table for easy comparison.

Doping Concentration (%)Turn-on Voltage (V)Maximum Luminance (cd/m²)Maximum EQE (%)CIE Coordinates (x, y)
2
5
8

Application Note II: Corrosion Inhibitor for Mild Steel in Acidic Media

Rationale and Scientific Principle

Quinoline and its derivatives are well-known corrosion inhibitors for various metals and alloys in acidic environments.[9][10] Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The presence of heteroatoms (N, O) and the π-electron system in the quinoline ring facilitates this adsorption through donor-acceptor interactions with the vacant d-orbitals of the metal.[9][10]

The halogen substituents in 8-Bromo-5-fluoro-3-iodoquinolin-4-ol are expected to enhance its corrosion inhibition efficiency. The lone pairs of electrons on the halogen atoms can also participate in the adsorption process. Furthermore, the increasing atomic size and polarizability from F to I may lead to stronger adsorption and better surface coverage.[11]

G cluster_metal Mild Steel Surface cluster_inhibitor Inhibitor Molecule cluster_solution Corrosive Medium (HCl) Metal Fe (Mild Steel) Quinoline 8-Bromo-5-fluoro-3-iodoquinolin-4-ol Quinoline->Metal Adsorption (Protective Layer Formation) Hplus H⁺ Hplus->Metal Corrosion Attack Clminus Cl⁻ Clminus->Metal Corrosion Attack

Caption: Mechanism of corrosion inhibition by adsorption.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

Materials and Equipment:

  • 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

  • Mild steel coupons of known composition

  • 1 M Hydrochloric acid (HCl) solution

  • Potentiostat/Galvanostat for electrochemical measurements

  • Water bath for temperature control

  • Analytical balance

  • Scanning Electron Microscope (SEM)

Protocol:

  • Preparation of Test Solutions: Prepare 1 M HCl solutions containing different concentrations of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol (e.g., 50, 100, 200, 500 ppm).

  • Weight Loss Measurements:

    • Pre-weigh polished and cleaned mild steel coupons.

    • Immerse the coupons in the test solutions (with and without inhibitor) for a fixed period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

    • After immersion, remove the coupons, clean them according to standard procedures, dry, and re-weigh.

    • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

      • CR = (Weight Loss) / (Surface Area × Time)

      • IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

  • Electrochemical Measurements:

    • Use a three-electrode cell setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV with respect to the open-circuit potential (OCP) at a scan rate of 1 mV/s. Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation. Calculate the inhibition efficiency:

      • IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 10 mV. Analyze the Nyquist and Bode plots to determine the charge transfer resistance (R_ct). Calculate the inhibition efficiency:

      • IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

  • Surface Analysis:

    • After the corrosion tests, examine the surface morphology of the mild steel coupons using SEM to visualize the protective film formation.

Expected Results and Data Presentation

The inhibition efficiency is expected to increase with increasing concentration of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol. The results from the different techniques should be in good agreement.

Inhibitor Conc. (ppm)Weight Loss IE (%)Potentiodynamic Polarization IE (%)EIS IE (%)
0 (Blank)000
50
100
200
500

Conclusion

8-Bromo-5-fluoro-3-iodoquinolin-4-ol represents a highly promising, yet underexplored, molecular scaffold for applications in material science. Its unique polyhalogenated structure offers a tantalizing combination of properties that can be harnessed for the development of advanced materials. The protocols and application notes presented in this guide provide a solid foundation for researchers to begin exploring the potential of this molecule in OLEDs, corrosion inhibition, and potentially other areas such as organic photovoltaics and sensors. Further experimental validation and characterization will be crucial to fully unlock the capabilities of this versatile compound.

References

  • Ahamad, I., Prasad, R., & Quraishi, M. A. (2010). Adsorption and inhibitive properties of some quinoline derivatives for the corrosion of mild steel in 1 M hydrochloric acid. Corrosion Science, 52(9), 3033-3041.
  • Jain, S. K., & Singh, G. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-252.
  • Marian, C. M. (2012). Spin-orbit coupling in molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(2), 187-203.
  • Mphahlele, M. J., & Maluleka, G. (2013). Palladium-catalyzed Suzuki–Miyaura cross-coupling of 6, 8-dibromo-2-chloroquinoline with arylboronic acids. Tetrahedron Letters, 54(33), 4473-4477.
  • O'Brien, D. F., Burrows, P. E., Forrest, S. R., Ko, C. W., & Thompson, M. E. (1998). Electrophosphorescence from a doped organic light emitting diode. Applied Physics Letters, 73(26), 3811-3813.
  • Ökten, S., & Tümer, F. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Patel, K. M., & Desai, K. R. (2004). Synthesis of some new quinoline derivatives and their antibacterial activity. Indian Journal of Chemistry-Section B, 43(1), 191-195.
  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoquinolin-8-ol. Retrieved from [Link]

  • Rai, V. K., & Rai, K. (2013). A facile one-pot synthesis of 4-quinolones from anilines and ethyl acetoacetate using ceric ammonium nitrate. Tetrahedron Letters, 54(28), 3659-3662.
  • Solmaz, R. (2010). Investigation of the inhibition effect of 5-chloro-8-hydroxyquinoline on the corrosion of mild steel in 1.0 M HCl solution. Corrosion Science, 52(10), 3341-3350.
  • Tang, B. Z., & Wang, M. (2013). Aggregation-induced emission: a paradigm shift in the design of luminescent materials. Chemical Society Reviews, 42(18), 7540-7567.
  • Verma, C., Ebenso, E. E., & Quraishi, M. A. (2018). Corrosion inhibition of mild steel in 1 M HCl by 8-hydroxyquinoline and its derivatives: experimental and theoretical approach. Journal of Molecular Liquids, 265, 595-607.
  • Wang, J., Wang, F., & Ma, Y. (2010). Recent development of quinoline-based electroluminescent materials for organic light-emitting diodes.
  • Zhang, D., & Li, F. (2014). Recent advances in quinoline-based phosphorescent metal complexes for organic light-emitting diodes.
  • MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Retrieved from [Link]

  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]

  • PubMed. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Retrieved from [Link]

  • PubMed. (2024). Heavy atom-induced quenching of fluorescent organosilicon nanoparticles for iodide sensing and total antioxidant capacity assessment. Retrieved from [Link]

  • RSC Publishing. (2019). The effect of a heavy atom on the radiative pathways of an emitter with dual conformation, thermally-activated delayed fluorescence and room temperature phosphorescence. Retrieved from [Link]

  • RSC Publishing. (2022). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of new arylated Quinolines by Suzuki cross coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

Disclaimer: 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is a highly specialized and complex heterocyclic compound. As such, publicly available, validated purification protocols are scarce.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is a highly specialized and complex heterocyclic compound. As such, publicly available, validated purification protocols are scarce. This guide is therefore based on established principles of organic chemistry, extensive experience with structurally similar halogenated quinolinols, and a thorough analysis of the molecule's predicted chemical properties. All proposed methodologies should be considered as starting points and may require optimization based on the specific impurity profile of your crude material.

Initial Assessment and Core Challenges

The purification of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol presents a unique set of challenges stemming from its molecular structure. A proactive understanding of these potential issues is the first step toward developing a successful purification strategy.

Structural Analysis:
  • Quinolin-4-ol Core: This moiety can exhibit keto-enol tautomerism, potentially leading to multiple species in solution and complicating chromatographic separation. The hydroxyl group also offers a site for hydrogen bonding, which can influence solubility and interaction with stationary phases.

  • Multiple Halogenation (F, Br, I): The presence of three different halogens significantly increases the molecule's molecular weight and hydrophobicity. The carbon-iodine bond is the weakest of the three and can be susceptible to cleavage (de-iodination) under certain conditions (e.g., exposure to light, strong acids/bases, or certain metal catalysts).[1][2]

  • Nitrogen Heterocycle: The quinoline nitrogen is basic and can interact strongly with acidic surfaces, such as silica gel, potentially leading to peak tailing during chromatography.[3][4]

Anticipated Impurities:

Based on common synthetic routes for halogenated quinolines, the following impurities should be anticipated:

  • Unreacted Starting Materials: Depending on the specific synthesis.

  • Regioisomers: Incorrect positioning of the halogen atoms.

  • De-halogenated Species: Particularly the loss of iodine to form 8-Bromo-5-fluoroquinolin-4-ol.

  • Over-halogenated Byproducts: If harsh halogenating agents are used.[5][6]

  • Polymerization Products: Possible under harsh reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, intractable tar. What is the likely cause?

A1: Tar formation is often indicative of product degradation or polymerization. The iodo-substituent, in particular, can be light-sensitive and may promote radical-mediated polymerization. Additionally, residual strong acids or bases from the synthesis can catalyze decomposition at elevated temperatures.

  • Recommendation: Ensure the work-up procedure effectively neutralizes the reaction mixture. Protect the crude product from light and store it under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures.

Q2: I'm observing very poor solubility of my crude product in common organic solvents.

A2: The planar, heteroaromatic structure combined with the potential for intermolecular hydrogen bonding via the 4-ol group can lead to strong crystal lattice energy and thus, low solubility.

  • Recommendation: Highly polar, aprotic solvents such as DMSO or DMF are likely to be the most effective for initial dissolution. For chromatographic purposes, a solvent mixture may be necessary. For recrystallization, a systematic solvent screening is crucial.[7][8]

Q3: My TLC analysis shows significant streaking and a spot that remains at the baseline.

A3: Streaking is a classic sign of overloading or strong interaction between your compound and the stationary phase (e.g., silica gel). The basic nitrogen in the quinoline ring can bind irreversibly to the acidic silanol groups on the silica surface, causing the material at the baseline.[9]

  • Recommendation: Try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the mobile phase). Alternatively, consider using a different stationary phase, such as alumina or a polymer-based resin.

Troubleshooting and Protocol Guides

Method 1: Recrystallization

Recrystallization is the first line of defense for purification, particularly if the crude product is >85% pure.[7][8] It is a cost-effective method for removing minor impurities.

Troubleshooting Common Recrystallization Issues:

Issue Probable Cause Recommended Solution
No crystals form upon cooling. Compound is too soluble in the chosen solvent.Add an anti-solvent (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists.
Product "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the solution is supersaturated.Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. Seeding with a pure crystal can also help.
Crystals are colored. Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then filter hot to remove the charcoal and adsorbed impurities.
Low recovery. The compound has significant solubility in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath). Minimize the amount of solvent used to wash the crystals.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In parallel, test the solubility of small amounts of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). An ideal solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution: In a flask, add the chosen solvent to the crude material and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the compound is fully dissolved.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum.

Method 2: Column Chromatography

For more complex impurity profiles, column chromatography is necessary. The choice of stationary and mobile phases is critical.

Workflow for Developing a Column Chromatography Method:

cluster_0 Phase 1: Initial TLC Analysis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up to Column TLC Run TLC with various solvent systems (e.g., Hexanes/EtOAc, DCM/MeOH) Assess Assess Rf and spot separation TLC->Assess Neutralize Streaking observed? Add 0.5% Et3N to mobile phase Assess->Neutralize Yes Alumina Baseline spot? Consider Alumina (basic or neutral) Assess->Alumina Yes Gradient Poor separation? Develop a gradient elution method Assess->Gradient Yes Pack Pack column with chosen stationary phase Assess->Pack Good separation Neutralize->Pack Alumina->Pack Gradient->Pack Load Load sample (dry or in minimal solvent) Pack->Load Elute Elute with optimized mobile phase Load->Elute Collect Collect fractions and analyze by TLC Elute->Collect

Sources

Optimization

Technical Support Center: Synthesis of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol. Given the...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol. Given the complexity of this multi-halogenated heterocyclic compound, precise control over reaction conditions is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help navigate the common challenges and side reactions encountered during its synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My final product's analytical data (LC-MS, ¹H NMR) shows a significant impurity with a mass of 258/260 Da (M/M+2), corresponding to the loss of iodine. What is the likely cause and how can I prevent it?

Probable Cause:

You are observing the formation of 8-Bromo-5-fluoroquinolin-4-ol , the direct precursor to your target molecule. This is one of the most common side products and can arise from two main issues:

  • Incomplete Iodination: The electrophilic iodination at the C-3 position of the quinolin-4-one ring has not gone to completion. This can be due to insufficient stoichiometry of the iodinating agent, inadequate reaction time, or suboptimal temperature.

  • De-iodination during Workup or Purification: The Carbon-Iodine (C-I) bond is the weakest of the carbon-halogen bonds present in the molecule. It can be cleaved under certain conditions, such as exposure to strongly basic or reductive environments, prolonged heating, or even during purification on certain grades of silica gel.

Actionable Solutions:

  • Optimize Iodination Conditions:

    • Reagent Stoichiometry: Increase the equivalents of your iodinating agent (e.g., N-Iodosuccinimide (NIS) or I₂/base) incrementally from 1.1 eq to 1.3-1.5 eq. Monitor the reaction progress by TLC or LC-MS to find the optimal amount.

    • Temperature and Time: If the reaction is sluggish at room temperature, consider gentle heating (40-50 °C). Ensure the reaction is stirred until starting material is no longer detectable.

    • Choice of Base (for I₂): If using molecular iodine, a non-nucleophilic base like potassium carbonate or a mild organic base is preferable to stronger bases like sodium hydroxide, which can promote side reactions.

  • Modify Workup and Purification:

    • pH Control: During aqueous workup, avoid strongly basic conditions. Neutralize the reaction mixture carefully with a mild acid (e.g., dilute HCl, citric acid) to a pH of ~7 before extraction.

    • Purification Method: If using column chromatography, consider using deactivated (neutral) silica or alumina to minimize on-column degradation. A rapid purification is recommended. Recrystallization from a suitable solvent system (e.g., Ethanol/Water, DMF/Water) may be a gentler alternative for purification if the impurity level is low.

Question 2: The thermal cyclization step resulted in a low yield of the quinolin-4-one intermediate and a significant amount of dark, tar-like material. What is causing this and how can the reaction be improved?

Probable Cause:

The formation of quinolin-4-ones via the Gould-Jacobs reaction requires a high-temperature thermal cyclization (typically >250 °C) to proceed efficiently.[1][2] This harsh condition is a primary cause of low yields and decomposition.

  • Thermal Decomposition: The high temperatures required for the intramolecular electrophilic aromatic substitution can also cause degradation of the starting materials and the product, leading to polymerization and tar formation.[3]

  • Incomplete Cyclization: The reaction may stall at the intermediate stage, ethyl 2-((2-bromo-5-fluorophenyl)amino)methylenemalonate, if the temperature is too low or the heating time is insufficient. This intermediate can also decompose under prolonged heating.

Actionable Solutions:

  • Optimize Thermal Conditions:

    • Solvent Choice: The cyclization is often performed in a high-boiling point, inert solvent like Dowtherm™ A or diphenyl ether. Ensure the solvent is pure and dry.

    • Precise Temperature Control: Use a sand bath or a high-temperature heating mantle with a thermocouple to maintain a stable and uniform temperature. The optimal temperature must be determined empirically, but a range of 250-260 °C is a common starting point.

    • Microwave Synthesis: If available, a dedicated microwave reactor can provide rapid, uniform heating to high temperatures, often reducing reaction times from hours to minutes and minimizing the formation of degradation byproducts.[4][5]

  • Use a Cyclization Catalyst:

    • Eaton's Reagent: Phosphorus pentoxide in methanesulfonic acid (P₂O₅/MeSO₃H), known as Eaton's reagent, can promote the cyclization at significantly lower temperatures (e.g., 80-120 °C), thereby preventing thermal decomposition.[4] This is a highly effective alternative to thermal cyclization.

Parameter Conventional Thermal Cyclization Microwave-Assisted Eaton's Reagent Catalyzed
Temperature >250 °C250-300 °C80-120 °C
Time 1-4 hours5-20 minutes1-3 hours
Common Issues Tar formation, decomposition[1]Requires specialized equipmentReagent handling (hygroscopic)
Typical Yield Variable to ModerateModerate to Good[5]Good to Excellent[4]
Question 3: My NMR spectrum is clean, but my yield is consistently low. I suspect I am losing product during the saponification and decarboxylation steps. How can I optimize this?

Probable Cause:

The conversion of the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate to the final quinolin-4-ol involves two distinct steps that can be sources of product loss.

  • Incomplete Saponification: The hydrolysis of the ethyl ester at the C-3 position may not go to completion, leaving the ester intact.

  • Precipitation Issues: Upon acidification to precipitate the 3-carboxy intermediate, improper pH control can lead to incomplete precipitation or the formation of fine, hard-to-filter solids.

  • Incomplete Decarboxylation: The final thermal decarboxylation step requires high heat and must be monitored to ensure complete removal of the carboxylic acid group.

Actionable Solutions:

  • Ensure Complete Saponification:

    • Use a sufficient excess of base (e.g., 2-4 equivalents of NaOH or KOH).

    • Monitor the reaction by TLC or LC-MS until all the starting ester is consumed. Refluxing in aqueous ethanol can improve solubility and reaction rate.

  • Optimize Precipitation:

    • Cool the reaction mixture in an ice bath before and during acidification.

    • Add the acid (e.g., concentrated HCl) slowly with vigorous stirring until the pH is strongly acidic (pH 1-2) to ensure complete protonation and precipitation of the carboxylic acid intermediate.

  • Drive Decarboxylation to Completion:

    • After isolating the 3-carboxy intermediate, ensure it is thoroughly dried.

    • Heat the solid evenly above its melting point (typically 200-250 °C) until all bubbling (CO₂ evolution) ceases.[5] Performing this step in a high-boiling solvent like Dowtherm™ A can also ensure even heating and complete reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for 8-Bromo-5-fluoro-3-iodoquinolin-4-ol?

The most logical and commonly used approach is a multi-step synthesis based on the Gould-Jacobs reaction.[2][6] The sequence is as follows:

  • Condensation: Reaction of 2-bromo-5-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.

  • Cyclization: High-temperature thermal cyclization of the enamine to form ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base like NaOH.

  • Decarboxylation: Removal of the carboxylic acid group via heating to yield 8-Bromo-5-fluoroquinolin-4-ol.

  • Iodination: Electrophilic iodination at the C-3 position to give the final product, 8-Bromo-5-fluoro-3-iodoquinolin-4-ol.

Q2: Why is the iodination performed last? Why not start with an iodinated aniline?

The iodination is performed on the fully formed quinolin-4-one ring for regiochemical control. The C-3 position of the 4-quinolone system is electronically activated towards electrophilic substitution, ensuring the iodine is introduced at the desired location. Starting with a pre-iodinated aniline would complicate the high-temperature cyclization step, as the C-I bond is thermally labile and could be cleaved.

Q3: How can I definitively confirm the structure and identify the side products?

A combination of analytical techniques is essential:

  • Mass Spectrometry (MS): Provides the molecular weight. The characteristic isotopic pattern of bromine (M/M+2 ratio of ~1:1) will be present in the desired product and the non-iodinated side product.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the overall structure. The disappearance of the singlet corresponding to the proton at C-3 upon iodination is a key diagnostic marker.

  • 2D NMR (COSY, HSQC, HMBC): Crucial for unambiguous assignment of all proton and carbon signals, confirming the exact positions of all substituents on the quinoline ring.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample and quantify the ratio of the desired product to any impurities.

Part 3: Key Reaction Mechanisms & Protocols

Visualizing the Synthetic Pathway and Key Side Reactions

The following diagram illustrates the intended reaction pathway versus the most common side reactions discussed.

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions / Impurities A 2-Bromo-5-fluoroaniline + Diethyl Ethoxymethylenemalonate B Enamine Intermediate A->B Condensation C Ethyl 8-Bromo-5-fluoro-4-hydroxy- quinoline-3-carboxylate B->C Thermal Cyclization (>250 °C) S1 Incomplete Cyclization B->S1 Stalls Here Tar Tar / Decomposition B->Tar High Temp. D 8-Bromo-5-fluoroquinolin-4-ol (De-iodination Precursor) C->D 1. Saponification (NaOH) 2. Decarboxylation (Heat) E 8-Bromo-5-fluoro-3-iodoquinolin-4-ol (TARGET PRODUCT) D->E Iodination (e.g., NIS) S2 Incomplete Iodination D->S2 Remains if reaction is incomplete S3 De-iodination E->S3 Harsh Workup S3->D

Caption: Synthetic pathway and common side reactions.

Protocol 1: Optimized Synthesis of 8-Bromo-5-fluoroquinolin-4-ol (Steps 1-4)

This protocol incorporates the use of Eaton's reagent to avoid high-temperature thermal decomposition.

  • Step 1: Condensation: In a round-bottom flask, combine 2-bromo-5-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC. Upon completion, allow the mixture to cool, which should result in the crystallization of the enamine intermediate. The crude solid can be washed with cold hexanes and used directly in the next step.

  • Step 2: Cyclization with Eaton's Reagent: Prepare Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in MeSO₃H) in a separate flask under an inert atmosphere (N₂ or Ar). To this reagent, add the dried enamine intermediate from Step 1 portion-wise, ensuring the internal temperature does not exceed 80 °C. Once the addition is complete, heat the mixture to 100 °C for 1-2 hours, or until LC-MS analysis shows complete cyclization.

  • Step 3: Saponification: Carefully pour the cooled reaction mixture from Step 2 over crushed ice. Neutralize with a saturated NaOH solution until the pH is >12. Heat the resulting slurry to reflux (approx. 100 °C) for 2-3 hours to effect saponification of the ethyl ester.

  • Step 4: Decarboxylation: Cool the basic solution in an ice bath and acidify with concentrated HCl to pH 1-2 to precipitate the 3-carboxy intermediate. Filter the solid, wash with cold water, and dry thoroughly. Place the dried solid in a flask and heat to 240-250 °C in a sand bath until CO₂ evolution ceases. The resulting solid is crude 8-Bromo-5-fluoroquinolin-4-ol.

Protocol 2: Iodination of 8-Bromo-5-fluoroquinolin-4-ol (Step 5)
  • Reaction Setup: Dissolve the crude 8-Bromo-5-fluoroquinolin-4-ol (1.0 eq) from the previous stage in a suitable solvent such as N,N-Dimethylformamide (DMF) or a mixture of Acetic Acid and Chloroform.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise to the solution at room temperature. Stir the reaction for 4-12 hours. Monitor the disappearance of the starting material by LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine/NIS. A precipitate should form.

  • Purification: Filter the solid precipitate, wash thoroughly with water, then with a small amount of cold diethyl ether or ethanol to remove soluble impurities. Dry the solid under vacuum to yield the final product, 8-Bromo-5-fluoro-3-iodoquinolin-4-ol. Further purification can be achieved by recrystallization if necessary.

References

  • This guide synthesizes information from general principles of organic chemistry and established named reactions. Specific literature for the exact target molecule is not widely available; therefore, the references below pertain to the core reactions and principles discussed.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]1]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]2]

  • MDPI. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]4]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Retrieved from [Link]3]

  • Parikh, A., Parikh, H., & Parikh, K. (2006). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]6]

  • PMC - NIH. (n.d.). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. Retrieved from [Link]]

  • MDPI. (n.d.). Iodoquinoline-Biofortified Lettuce as a Safe and Bioavailable Dietary Iodine Source: In Vivo Study in Rats. Retrieved from [Link]]

  • PubMed. (n.d.). Stability and in vivo behavior of Rh[16aneS4-diol]211 at complex: a potential precursor for astatine radiopharmaceuticals. Retrieved from [Link]]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

Welcome to the technical support resource for the synthesis of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this highly functionalized quinolin-4-ol scaffold. As a key intermediate in drug discovery, its efficient synthesis is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles for quinoline synthesis and halogenation.

Section 1: Synthetic Strategy Overview

The synthesis of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is most effectively approached via a two-stage process. First, the construction of the 8-bromo-5-fluoroquinolin-4-ol core, followed by a regioselective iodination at the C3 position. The most common and robust method for forming the quinolin-4-ol core from a suitably substituted aniline is the Gould-Jacobs reaction.[1]

The overall synthetic pathway is illustrated below:

G cluster_0 Step A: Gould-Jacobs Reaction cluster_1 Step B: Electrophilic Iodination A 2-Amino-3-bromo-6-fluorotoluene C Condensation Intermediate A->C Condensation ~120-140°C B Diethyl (ethoxymethylene)malonate (DEEM) B->C D 8-Bromo-5-fluoroquinolin-4-ol C->D Thermal Cyclization High Temp. (e.g., Diphenyl Ether) ~250°C E 8-Bromo-5-fluoroquinolin-4-ol G Target Molecule: 8-Bromo-5-fluoro-3-iodoquinolin-4-ol E->G Regioselective Iodination C3 Position F Iodinating Agent (e.g., NIS, ICl) F->G G start Problem: Poor Iodination Result incomplete Incomplete Reaction? start->incomplete impurity Impurity Formation? start->impurity sol1 Use stronger iodinating agent (e.g., NIS in DMF) incomplete->sol1 Yes sol2 Gently heat to 40-50°C incomplete->sol2 If sol1 is not enough sol3 Control stoichiometry (1.1 eq) impurity->sol3 Yes sol5 Run reaction at 0°C to RT impurity->sol5 Also consider sol4 Slowly add iodinating agent sol3->sol4

Sources

Optimization

Technical Support Center: Long-Term Storage of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

Document ID: TSC-2026-QN-4OL-STB-001 Introduction: 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is a highly substituted, poly-halogenated quinolinol derivative. Its structural complexity makes it a valuable intermediate in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-QN-4OL-STB-001

Introduction: 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is a highly substituted, poly-halogenated quinolinol derivative. Its structural complexity makes it a valuable intermediate in medicinal chemistry and materials science, likely for the development of kinase inhibitors or other targeted therapeutics. However, this same complexity—specifically the presence of a carbon-iodine bond, a quinolinol core, and multiple halogen substituents—introduces inherent chemical liabilities. Proper long-term storage is not merely a recommendation; it is a critical prerequisite for ensuring experimental reproducibility, protecting material integrity, and generating valid scientific data. This guide provides a comprehensive framework for the optimal long-term storage and handling of this compound, grounded in the principles of chemical stability.

Core Principles of Chemical Stability for 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

Understanding the potential degradation pathways is essential for designing a robust storage protocol. The structure of this molecule presents three primary vulnerabilities:

  • Photolytic Cleavage: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds present. It is particularly susceptible to cleavage by high-energy light (UV and blue light), a process known as photolysis.[1] This can lead to the formation of radical species and subsequent de-iodination, generating impurities that can confound experimental results.

  • Oxidative Degradation: The electron-rich quinolinol ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen.[2][3] This can result in discoloration (e.g., turning yellow or brown) and the formation of undesired byproducts.

  • Hydrolysis and Moisture Sensitivity: Quinoline and its derivatives can be hygroscopic, absorbing moisture from the air.[4][5] The presence of water can facilitate hydrolysis or other degradation pathways, compromising the sample's purity over time.

A successful long-term storage strategy must mitigate all three of these risks simultaneously.

Recommended Long-Term Storage Protocol

This protocol is designed to preserve the integrity of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol for periods exceeding one month.

Step-by-Step Methodology:
  • Receipt and Initial Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or discoloration of the compound.

    • If possible, perform an initial purity analysis (e.g., HPLC, LC-MS) to establish a baseline (t=0) data point.

  • Aliquoting for Use:

    • Rationale: The single most effective way to prevent degradation of the bulk supply is to avoid repeated opening of the primary container. This minimizes exposure to atmospheric moisture and oxygen and prevents temperature cycling.

    • In a controlled environment with low humidity (e.g., a glovebox or a bench with a steady stream of inert gas), carefully weigh out single-use or weekly-use aliquots into smaller, appropriate containers.

    • Use amber glass vials with PTFE-lined screw caps to provide protection from light and a tight seal.[1][6]

  • Inert Gas Blanketing:

    • Rationale: Displacing atmospheric oxygen with an inert gas like argon or nitrogen is crucial for preventing oxidative degradation.[2][3][6][7] Argon is denser than air and can be more effective at displacing it, but high-purity nitrogen is also suitable.

    • Gently flush the headspace of each aliquot vial with a stream of inert gas for 15-30 seconds.

    • Immediately and tightly seal the vial cap. For an extra layer of protection, wrap the cap-vial interface with Parafilm®.

  • Final Storage:

    • Place the sealed, inerted, and labeled aliquot vials into a secondary container (e.g., a freezer box).

    • Add a desiccant, such as silica gel packets, inside the secondary container to capture any incidental moisture.[6]

    • Store the secondary container in a freezer at -20°C or below .[8][9] Lower temperatures slow the rate of all potential chemical degradation processes.[8]

Data Summary Table: Storage Conditions
ParameterRecommended ConditionRationale & Causality
Temperature -20°C or lowerReduces the kinetic rate of all degradation reactions.[8][10]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the quinolinol ring and minimizes moisture contact.[3][6][7]
Light Amber Vial / DarknessProtects against photolytic cleavage of the light-sensitive carbon-iodine bond.[1][4][11]
Container Amber Glass Vial, PTFE-lined CapProvides a non-reactive, airtight, and light-protected environment.[6]
Handling Single-Use AliquotsMinimizes contamination and degradation of the bulk stock from repeated exposure.

Troubleshooting Guide & FAQs

Q1: I've noticed my solid compound has changed color from off-white to yellowish-brown. What happened and can I still use it?

A1: A color change to yellow or brown is a strong indicator of oxidative degradation. This is often caused by repeated exposure to atmospheric oxygen. While the compound may still contain a significant amount of the desired material, it is now of lower purity. You must re-characterize the material (e.g., via HPLC, NMR) to determine the current purity level before use. Using it without re-analysis will likely lead to non-reproducible experimental results. To prevent this, always store the compound under an inert atmosphere as described in the protocol.[3][7]

Q2: My LC-MS analysis shows a significant peak with a mass corresponding to the loss of iodine. Why is this happening?

A2: This is a classic sign of de-iodination, the most probable degradation pathway for this molecule. The primary cause is exposure to light, which cleaves the C-I bond.[1] Ensure your stock and all solutions are rigorously protected from light by using amber vials, wrapping containers in aluminum foil, and minimizing exposure to ambient lab light during handling.

Q3: I store my compound in the freezer, but the purity still seems to decrease over time. What am I missing?

A3: Temperature alone is not sufficient. If you are not aliquoting and storing under an inert, dry atmosphere, degradation can still occur, albeit at a slower rate. Each time you open the main container in a room-temperature lab, condensation can form on the cold solid, introducing moisture.[4][5] Simultaneously, you are introducing fresh oxygen. This combination of moisture and oxygen will lead to gradual degradation. The solution is to create single-use aliquots under an inert atmosphere to maintain the integrity of your bulk supply.

Q4: Can I store this compound long-term in a DMSO solution?

A4: While some halogenated quinolinols have shown stability in DMSO for shorter periods, long-term storage in any solvent is generally not recommended as it can accelerate degradation.[12][13] If you must store it in solution, prepare small, single-use aliquots of the DMSO stock, flush the vials with argon, and store them at -80°C.[8] Be aware that repeated freeze-thaw cycles of DMSO solutions can also cause issues. It is always preferable to store the compound as a solid and prepare solutions fresh for each experiment.

Experimental Workflow Visualization

The following diagram outlines the decision-making process for the proper handling and storage of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol.

G cluster_prep Initial Preparation & Aliquoting cluster_storage Storage Conditions cluster_use Experimental Use receipt Compound Received inspect Inspect & Baseline Analysis (t=0) receipt->inspect aliquot Aliquot into Single-Use Amber Vials in Inert Atmosphere inspect->aliquot inert Blanket Headspace with Argon/Nitrogen aliquot->inert seal Seal Tightly & Wrap with Parafilm® inert->seal package Place in Secondary Container with Desiccant seal->package store Store at <= -20°C in Darkness package->store retrieve Retrieve Single Aliquot store->retrieve equilibrate Equilibrate to Room Temp BEFORE Opening retrieve->equilibrate dissolve Prepare Solution Fresh equilibrate->dissolve

Sources

Troubleshooting

avoiding aggregation of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol in vitro

A Guide to Preventing Aggregation in In Vitro Experiments Welcome to the technical support center for 8-Bromo-5-fluoro-3-iodoquinolin-4-ol. This resource is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Aggregation in In Vitro Experiments

Welcome to the technical support center for 8-Bromo-5-fluoro-3-iodoquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on avoiding compound aggregation in in vitro settings. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the reliability and reproducibility of your experimental data.

The aggregation of small molecules is a critical issue that can lead to misleading results, including loss of potency, altered specificity, and even false-positive signals in high-throughput screening assays. 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, a highly halogenated quinolinol derivative, possesses physicochemical characteristics that may predispose it to aggregation under certain experimental conditions. This guide will walk you through the underlying causes of aggregation and provide robust, actionable strategies to mitigate this phenomenon.

Understanding the Challenge: Why Does 8-Bromo-5-fluoro-3-iodoquinolin-4-ol Aggregate?

The tendency of a small molecule to aggregate in aqueous solutions is influenced by several factors inherent to its chemical structure. For 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, the key contributors are:

  • High Hydrophobicity: The presence of three halogen atoms (Bromo, Fluoro, Iodo) significantly increases the lipophilicity of the quinoline scaffold. This high hydrophobicity can lead to the molecule being expelled from the aqueous buffer, promoting self-association to minimize contact with water.

  • Aromatic Stacking: The planar quinoline ring system can facilitate π-π stacking interactions between molecules, further promoting the formation of aggregates.

  • Intermolecular Halogen Bonding: Halogen atoms can participate in non-covalent interactions, known as halogen bonds, which can contribute to the self-assembly of molecules.[1]

  • Low Aqueous Solubility: Inherently, compounds with high hydrophobicity tend to have low solubility in aqueous buffers, a primary driver of precipitation and aggregation.[2]

These molecular properties can be exacerbated by experimental conditions, leading to the formation of aggregates that can interfere with your assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with 8-Bromo-5-fluoro-3-iodoquinolin-4-ol and similar compounds.

Q1: My compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer. What should I do?

A1: This is a common issue for poorly soluble compounds. The dramatic change in solvent polarity from 100% DMSO to a primarily aqueous environment can cause the compound to crash out of solution. Here’s a step-by-step troubleshooting guide:

  • Decrease the Final DMSO Concentration Gradually: Instead of a single large dilution, try a serial dilution approach, gradually increasing the aqueous component.

  • Optimize the Final DMSO Concentration: While it's desirable to keep DMSO concentrations low in many biological assays, for some poorly soluble compounds, a final concentration of 0.5% or even 1% might be necessary to maintain solubility. However, always run a vehicle control to account for any effects of DMSO on your assay.[3][4]

  • Use a Co-solvent: Incorporating a water-miscible organic co-solvent in your final buffer can increase the solubility of your compound.[5] See the table below for some options.

Co-solventRecommended Starting Concentration (v/v)Considerations
Ethanol1-5%Can affect cell viability and enzyme activity at higher concentrations.
Polyethylene Glycol (PEG) 300/4001-10%Generally well-tolerated in many cell-based and biochemical assays.
Propylene Glycol1-5%Similar properties to PEG, can be a good alternative.
  • Sonication: After dilution, briefly sonicating the solution in a water bath can help to break up small aggregates and improve dissolution.[6]

Q2: I observe inconsistent results or a loss of activity with my compound over time. Could this be due to aggregation?

A2: Yes, time-dependent aggregation is a frequent cause of inconsistent results. Aggregates can reduce the effective concentration of the monomeric, active form of the compound.

  • Prepare Fresh Dilutions: Avoid storing diluted aqueous solutions of the compound. Prepare fresh dilutions from your DMSO stock for each experiment.

  • Incorporate Detergents: Non-ionic detergents can be very effective at preventing and disrupting hydrophobic aggregation.[7] They work by forming micelles that can encapsulate the hydrophobic compound, keeping it in solution.

DetergentCritical Micelle Concentration (CMC)Recommended Working Concentration
Tween-20 (Polysorbate 20)~0.06 mM (~0.007% w/v)0.01 - 0.1% (v/v)
Triton X-100~0.24 mM (~0.015% w/v)0.01 - 0.1% (v/v)
Pluronic F-68~1% (w/v)0.01 - 0.1% (w/v)

Important: Always test the effect of the detergent on your specific assay system, as it can sometimes interfere with biological components.

Q3: How can I adjust my buffer conditions to improve the solubility of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol?

A3: Buffer composition can have a significant impact on the solubility of ionizable compounds.

  • pH Optimization: The quinolin-4-ol moiety has a pKa, and its ionization state will change with pH. Since it is a phenolic hydroxyl group, it will be deprotonated at higher pH, becoming more soluble. Conversely, the quinoline nitrogen is basic and will be protonated at lower pH, which can also increase solubility. The overall effect of pH on the solubility of this zwitterionic-capable molecule can be complex. It is advisable to experimentally determine the optimal pH for solubility within the tolerated range of your assay.

  • Ionic Strength: The effect of ionic strength on the solubility of organic molecules can be unpredictable.[8] Sometimes, increasing the salt concentration can "salt out" a hydrophobic compound, while in other cases, it can improve solubility by reducing the activity of water. If your assay allows, you can test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to see the effect on compound solubility.

Experimental Protocols

Protocol 1: General Stock Solution Preparation

  • Solvent Selection: Due to its predicted high lipophilicity, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Add the appropriate volume of DMSO to your vial of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol.

  • Mixing: Vortex the solution thoroughly for at least 1-2 minutes.

  • Visual Inspection: Ensure that all solid material has dissolved. If not, gentle warming (to no more than 37°C) and/or brief sonication may be applied.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9][10]

Protocol 2: Preparation of Aqueous Working Solutions with a Detergent

  • Buffer Preparation: Prepare your final assay buffer.

  • Detergent Addition: Add the desired concentration of a non-ionic detergent (e.g., 0.05% v/v Tween-20) to the assay buffer. Mix well.

  • Serial Dilution: Perform a serial dilution of your DMSO stock solution into the detergent-containing buffer to reach the final desired concentrations.

  • Mixing: Gently vortex or pipette mix after each dilution step.

  • Use Immediately: Use the freshly prepared working solutions in your experiment without delay.

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for troubleshooting aggregation issues with 8-Bromo-5-fluoro-3-iodoquinolin-4-ol.

Aggregation_Troubleshooting start Start: Compound Aggregation Suspected check_precipitation Q: Is there visible precipitation upon dilution? start->check_precipitation inconsistent_data Q: Are experimental results inconsistent or showing time-dependent loss of activity? check_precipitation->inconsistent_data No serial_dilution A1: Use serial dilution check_precipitation->serial_dilution Yes fresh_solutions B1: Prepare fresh working solutions for each experiment inconsistent_data->fresh_solutions Yes end_consult Consult Further Technical Support inconsistent_data->end_consult No optimize_dmso A2: Optimize final DMSO concentration (run vehicle control) serial_dilution->optimize_dmso use_cosolvent A3: Add a co-solvent (e.g., PEG, Ethanol) optimize_dmso->use_cosolvent sonicate A4: Briefly sonicate after dilution use_cosolvent->sonicate end_solved Issue Resolved sonicate->end_solved add_detergent B2: Incorporate a non-ionic detergent (e.g., Tween-20) fresh_solutions->add_detergent optimize_buffer B3: Optimize buffer pH and ionic strength add_detergent->optimize_buffer optimize_buffer->end_solved

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] Compounds based on this frame...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] Compounds based on this framework are well-represented as kinase inhibitors, targeting the ATP-binding site of these crucial cell signaling enzymes.[4][5] The subject of this guide, 8-Bromo-5-fluoro-3-iodoquinolin-4-ol (which exists in tautomeric equilibrium with 8-bromo-5-fluoro-3-iodo-1H-quinolin-4-one, CAS#: 1395493-10-3), is a novel, polyhalogenated quinolin-4-ol derivative.[6][7] Its rich substitution pattern suggests potential for high-affinity target engagement but also raises critical questions about selectivity.[6]

In drug development, off-target interactions are a primary cause of toxicity and can lead to late-stage clinical trial failures.[8][9] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a supplementary exercise but a cornerstone of building a robust safety and efficacy case. This guide provides a comprehensive, field-proven framework for researchers to systematically evaluate the selectivity of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, moving from initial target validation to broad kinome and off-target screening. We will detail the causality behind experimental choices, provide validated protocols, and present a logical workflow for data interpretation.

Part 1: Foundational Assessment & Primary Target Validation

Before embarking on wide-ranging cross-reactivity studies, it is imperative to confirm high-potency engagement with the intended primary target. Given the quinoline scaffold's prevalence as a kinase inhibitor, we will proceed with the hypothetical primary target of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key tyrosine kinase implicated in tumor angiogenesis.

The initial goal is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency. This value will serve as the benchmark against which all subsequent off-target activities are compared.

Causality of Method Choice: We recommend a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This format is highly sensitive, has a broad dynamic range, and measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[10] Its robustness and adaptability make it an industry standard for both primary screening and selectivity profiling.

Experimental Protocol: VEGFR2 IC50 Determination via ADP-Glo™ Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO, typically starting from 1 mM down to low nanomolar concentrations. Subsequently, dilute these into the kinase reaction buffer.

    • Prepare the VEGFR2 kinase reaction mix: 5X Kinase Reaction Buffer, recombinant human VEGFR2 enzyme, the appropriate substrate peptide (e.g., Poly(E,Y)4:1), and ATP at its Kₘ concentration for VEGFR2. The use of Kₘ ATP is critical for standardizing potency measurements across different kinases, as it reflects the intrinsic affinity of the inhibitor for the enzyme.[11]

  • Kinase Reaction:

    • Dispense 5 µL of the kinase reaction mix into the wells of a 384-well plate.

    • Add 2.5 µL of the serially diluted compound to the respective wells. Include positive controls (a known VEGFR2 inhibitor like Sunitinib) and negative controls (DMSO vehicle).

    • Initiate the reaction by adding 2.5 µL of the ATP/substrate solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: A Phased Approach to Cross-Reactivity Profiling

A systematic, tiered approach is the most efficient method for building a comprehensive selectivity profile. We begin with a broad screen against the most likely off-target class (kinases) and then expand to other protein families based on initial findings and program goals.

Caption: A tiered workflow for assessing compound cross-reactivity.

Tier 1: Kinome-Wide Selectivity Profiling

The human kinome contains over 500 kinases, many with structurally similar ATP-binding pockets, making them a high-risk category for off-target interactions for ATP-competitive inhibitors.[3]

Experimental Rationale: The initial screen should be performed at a single, high concentration (e.g., 1 µM) of the test compound against a large, representative panel of kinases (commercial panels offer >400 kinases). This acts as a wide net to identify any potential interactions. Any kinase showing significant inhibition (e.g., >50% at 1 µM) is flagged as a "hit" and requires follow-up. These hits are then subjected to full IC50 determination using the same methodology as the primary target assay. This allows for a direct, quantitative comparison of potency.

Tier 2: Broader Off-Target Safety Screening

While kinases are the most probable off-targets, a truly comprehensive profile must investigate other major protein families that are commonly associated with adverse drug reactions.

Experimental Rationale: Commercial services offer standardized safety panels that screen compounds against dozens of targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.[8][12] These are typically binding assays (e.g., radioligand displacement) rather than functional assays and provide a percentage of inhibition at a given concentration. A positive result in these screens can preemptively flag potential liabilities, such as cardiovascular (hERG channel) or neurological side effects. Further investigation can be conducted using chemoproteomic methods like Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.[13]

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal of these studies is to generate quantitative data that allows for an objective comparison of the compound's activity across multiple targets.

Quantitative Comparison of Inhibitory Potency

The data should be summarized in a table that clearly presents the IC50 values and calculates a "Selectivity Score," which is the ratio of the off-target IC50 to the on-target IC50. A higher score indicates greater selectivity.

Table 1: Hypothetical Cross-Reactivity Profile of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

Target ClassTarget NameIC50 (nM)Selectivity Score (vs. VEGFR2)Notes
Primary Target VEGFR2 (KDR) 15 1 Potent on-target activity
Tyrosine KinasePDGFRβ25017Structurally related kinase, moderate off-target activity
Tyrosine Kinasec-Kit80053Moderate off-target activity
Tyrosine KinaseEGFR>10,000>667Highly selective against EGFR
Ser/Thr KinaseROCK16,500433Low off-target activity
Ser/Thr KinasePKA>10,000>667Highly selective against PKA
Ion ChannelhERG>10,000>667No significant hERG liability at tested concentrations
GPCRβ2 Adrenergic>10,000>667No significant GPCR liability at tested concentrations

This data is illustrative and does not represent actual experimental results.

Visualizing On-Target vs. Off-Target Pathways

Understanding the biological consequence of an off-target interaction is crucial. A diagram illustrating the intended (on-target) pathway versus a potential off-target pathway can powerfully communicate the risks. For example, while potent VEGFR2 inhibition blocks tumor angiogenesis, an unintended inhibition of PDGFRβ could have both anti-tumor effects and potential side effects related to its role in smooth muscle cells and pericytes.

signaling_pathway cluster_on_target On-Target Pathway (Intended Effect) cluster_off_target Off-Target Pathway (Potential Side Effect) VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Angio Angiogenesis (Tumor Blood Supply) PLCg->Angio Pericyte Pericyte Function (Vessel Stability) PDGF PDGF Ligand PDGFRb PDGFRβ Receptor PDGF->PDGFRb PI3K PI3K/AKT Pathway PDGFRb->PI3K PI3K->Pericyte Compound 8-Bromo-5-fluoro- 3-iodoquinolin-4-ol Compound->VEGFR2 Inhibition (High Potency) Compound->PDGFRb Inhibition (Lower Potency)

Sources

Validation

A Predictive Blueprint for a Novel Halogenated Quinoline: In Vitro and In Vivo Activity Profile of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a predictive comparison of the potential in vivo and in vitro activity of the novel compound, 8-Bromo-5-fluoro-3-iodoq...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a predictive comparison of the potential in vivo and in vitro activity of the novel compound, 8-Bromo-5-fluoro-3-iodoquinolin-4-ol. In the absence of direct experimental data for this specific molecule, this document synthesizes known biological activities of structurally related halogenated quinolines to forecast its therapeutic potential and guide future research. The insights herein are grounded in established structure-activity relationships (SAR) within this potent class of compounds.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of numerous pharmacologically active agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The therapeutic efficacy of quinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic and carbocyclic rings. Halogenation, in particular, is a well-established strategy to modulate the physicochemical properties and biological activity of these compounds. This guide will explore the anticipated biological profile of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, a molecule heavily substituted with a combination of halogens at key positions.

Predicted In Vitro Activity Profile

Based on the known activities of analogous compounds, 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is predicted to exhibit significant antimicrobial and anticancer properties. The presence of multiple halogens is expected to enhance its lipophilicity, potentially facilitating cell membrane penetration.

Anticipated Antimicrobial Activity

Halogenated quinolines have demonstrated potent activity against a range of microbial pathogens. It is plausible that 8-Bromo-5-fluoro-3-iodoquinolin-4-ol will exhibit broad-spectrum antibacterial and antifungal effects. The combination of bromine, fluorine, and iodine may result in a synergistic enhancement of its antimicrobial action.

Comparative Analysis of Halogenated Quinolines:

Compound ClassOrganismActivity (MIC/IC50)Reference
Halogenated QuinolinesCandida albicansMIC: 100 nM[1]
Halogenated QuinolinesCryptococcus neoformansMIC: 50-780 nM[1]
4-QuinolonesEnteric PathogensMIC90: 0.015-0.12 µg/mL[2]
FluoroquinolonesVarious BacteriaWide range of activity[3][4]

It is hypothesized that the 3-iodo substitution could play a crucial role in the mechanism of action, potentially through interactions with key microbial enzymes.

Anticipated Anticancer Activity

Numerous halogenated quinoline derivatives have shown promising cytotoxic activity against various cancer cell lines. The substitution pattern of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol suggests a potential for potent anticancer effects. The lipophilic nature imparted by the halogens may enhance its ability to cross cancer cell membranes and interact with intracellular targets.

In Vitro Anticancer Activity of Related Quinolines:

Compound ClassCell LineActivity (IC50)Reference
Organoruthenium 8-HydroxyquinolinesHCT116, NCI-H460, SiHaLow micromolar range[5]
4-Hydroxyquinolone analoguesHCT116Promising IC50 values[6]
Indolo[2,3-b]quinolinesEhrlich Ascites CarcinomaStronger than reference drug[7]

Inferred In Vivo Activity Profile: A Translational Perspective

Translating promising in vitro data to in vivo efficacy presents a significant challenge in drug development. While 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is predicted to be active in vitro, its in vivo performance will be contingent on its pharmacokinetic and toxicological profiles.

The extensive halogenation may increase metabolic stability, potentially leading to a longer half-life in vivo. However, this could also increase the risk of off-target effects and toxicity. Therefore, comprehensive in vivo studies are imperative to ascertain the therapeutic window of this compound.

Structure-Activity Relationship (SAR) Analysis

The predicted biological activity of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is intrinsically linked to its unique substitution pattern.

  • The Quinolin-4-ol Core: This core structure is a known pharmacophore. The hydroxyl group at the 4-position can exist in tautomeric equilibrium with the 4-quinolone form, which may be crucial for its interaction with biological targets.

  • Halogen Substituents:

    • 8-Bromo & 5-Fluoro: Halogens at these positions on the benzene ring are known to influence the electronic properties and lipophilicity of the quinoline scaffold, often enhancing biological activity.

    • 3-Iodo: The introduction of a bulky iodine atom at the 3-position of the pyridine ring is a distinctive feature. This could provide a key interaction point with target proteins or enzymes, potentially through halogen bonding, and is likely to significantly impact the compound's activity and selectivity profile.

Diagram: Quinoline Scaffold of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

SAR cluster_quinoline Quinolin-4-ol Core N N C2 C2 N->C2 C3 C3 C2->C3 C4 C4 C3->C4 I I C3->I I C4a C4a C4->C4a OH OH C4->OH OH C8a C8a C4a->C8a C5 C5 C4a->C5 C8a->N C6 C6 C5->C6 F F C5->F F C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a Br Br C8->Br Br MIC_Workflow cluster_controls Controls A Prepare serial dilutions of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol in a 96-well plate. B Inoculate each well with a standardized suspension of the test microorganism. A->B C Incubate the plate under appropriate conditions (e.g., 37°C for 24h). B->C D Determine the MIC by visual inspection for the lowest concentration with no visible growth. C->D E Include positive (no drug) and negative (no inoculum) controls.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Compound Stock: Dissolve 8-Bromo-5-fluoro-3-iodoquinolin-4-ol in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cell lines, providing a measure of its cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion: A Call for Empirical Investigation

While this guide provides a scientifically-grounded prediction of the biological activities of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, it is crucial to underscore that these are extrapolations based on the known properties of related compounds. The unique combination of halogen substituents in this novel molecule may lead to unexpected biological effects. Therefore, this document should serve as a roadmap to encourage and guide the empirical investigation of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol. Rigorous in vitro and in vivo studies are essential to fully elucidate its therapeutic potential and safety profile, and to determine its viability as a lead compound for future drug development endeavors.

References

[8]Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI. [Link] [1]In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. (n.d.). PubMed. [Link] [5]Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). ACS Publications. [Link] [9]Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). PubMed. [Link] [10]Dr. Deepika P., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2865-2878. (2026). International Journal of Pharmaceutical Sciences. [Link] [6]Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PMC - NIH. [Link] [11]In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. (n.d.). MDPI. [Link] [12]4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (n.d.). Pharmacy 180. [Link] [7]The comparative in vitro activity of twelve 4-quinolone antimicrobials against enteric pathogens. (n.d.). PubMed. [Link] [13]Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). MDPI. [Link] [14]The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (n.d.). MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol. As a complex, polyhalogenated heterocyclic compound, its handling and disposal de...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol. As a complex, polyhalogenated heterocyclic compound, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is built on the foundational principles of chemical hazard assessment, waste segregation, and regulatory compliance, offering not just procedural steps but the scientific rationale behind them.

Hazard Identification and Risk Assessment

The fundamental principle here is one of caution: in the absence of specific data, the compound must be treated as hazardous.[1][2] The structure suggests potential for toxicity, skin and eye irritation, and significant environmental hazard, particularly to aquatic life.[3]

Table 1: Inferred Hazard Profile for 8-Bromo-5-fluoro-3-iodoquinolin-4-ol

Hazard Category Anticipated Risk Rationale & Analogue Data
Acute Toxicity (Oral) Category 3: Toxic if swallowed. Based on 8-Hydroxyquinoline, which is classified as toxic if swallowed.[3]
Skin Sensitization Potential for allergic skin reaction. 8-Hydroxyquinoline is a known skin sensitizer.[3]
Eye Damage Causes serious eye damage. Halogenated organic compounds and quinoline derivatives can be severe eye irritants.[3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects. This is a common characteristic of complex halogenated organic molecules.[4]

| Reactivity | Stable, but incompatible with strong oxidizing agents. | General characteristic of similar organic compounds. Avoid mixing with incompatible waste streams.[5] |

The Core Directive: Segregation as a Halogenated Organic Waste

The single most critical step in the proper disposal of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is its classification and segregation as a halogenated organic waste .[6] Organic compounds containing bromine, chlorine, fluorine, or iodine require specific disposal pathways.[6][7]

Causality: Halogenated wastes cannot be disposed of via conventional fuel blending, which is a common method for non-halogenated solvents.[7] They require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., HBr, HF, HI) produced during combustion.[6][7] Mixing halogenated and non-halogenated waste streams results in the contamination of the entire volume, dramatically increasing disposal costs and violating regulatory standards.[7][8]

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance from the point of generation to final pickup.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure you are wearing the following:

  • Eye Protection: Chemical safety goggles as specified by OSHA regulations.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Discard gloves after handling.

  • Body Protection: A standard laboratory coat.[9]

Step 2: Prepare the Designated Waste Container

  • Select the Correct Container: Obtain a dedicated hazardous waste container clearly designated for "Halogenated Organic Waste." [6][8] These are often color-coded (e.g., green-labeled carboys) by institutional EHS programs.[6] The container must be made of a compatible material, such as high-density polyethylene (HDPE).[5]

  • Ensure Proper Function: The container must have a leak-proof, screw-top cap.[10]

Step 3: Label the Waste Container Correctly As soon as the first drop of waste is added, the container must be labeled.[8] The label must be complete and legible, including:

  • The words "Hazardous Waste." [8]

  • The full, unabbreviated chemical name: "8-Bromo-5-fluoro-3-iodoquinolin-4-ol" and any solvents used in the solution.

  • An accurate estimate of the concentration or percentage of each component.

  • The date accumulation started.

  • The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").

Step 4: Waste Accumulation and Storage

  • Transferring Waste: Carefully transfer the waste into the labeled container, avoiding splashes or drips.

  • Keep Containers Closed: The container must be kept tightly sealed at all times, except when actively adding waste.[8] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[11]

  • Secondary Containment: The container must be placed within a secondary containment bin or tray to contain any potential leaks or spills.[12] This is a critical step to prevent chemicals from reaching floor or sink drains.[12]

  • Segregate Incompatibles: Ensure the halogenated waste container is stored away from incompatible materials, especially strong acids, bases, and oxidizing agents.[5][12]

Step 5: Final Disposal

  • DO NOT Drain Dispose: Under no circumstances should this chemical or its solutions be poured down the drain.[5][7] This is illegal and environmentally damaging.

  • DO NOT Evaporate: Do not allow the waste to evaporate in a fume hood as a means of disposal.[5]

  • Schedule a Pickup: Once the container is full or you are finished generating this waste stream, arrange for its collection through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[10][11]

Emergency Procedures: Spill Management

In the event of a small spill of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure Ventilation: If not already in one, work in a well-ventilated area or a chemical fume hood.[9]

  • Don PPE: Wear the appropriate PPE as described in Step 1 of the disposal protocol.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into your designated "Halogenated Organic Waste" container for disposal.[4][13]

  • Clean the Area: Decontaminate the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Visual Workflow for Disposal

The following diagram outlines the logical decision-making process for the proper disposal of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions A Identify Waste: 8-Bromo-5-fluoro-3-iodoquinolin-4-ol B Assess Hazards: Polyhalogenated Organic A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Select Container: 'Halogenated Organic Waste' C->D Begin Waste Collection E Label Container Correctly: Full Name, Hazards, Date D->E F Store in SAA with Secondary Containment E->F G Keep Container Closed F->G H Container Full or Waste Generation Complete G->H Ready for Disposal I Contact EHS for Pickup H->I J Proper Disposal via Licensed Contractor I->J K NO Drain Disposal L NO Evaporation in Hood M NO Mixing with Non-Halogenated Waste

Caption: Disposal workflow for 8-Bromo-5-fluoro-3-iodoquinolin-4-ol.

References

  • Material Safety Data Sheet - Quinoline, 96%. Sciencelab.com.
  • Halogenated Solvents. Washington State University - Environmental Health & Safety.
  • Safety D
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet (8-Hydroxyquinoline). Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • 8-Hydroxyquinoline - SAFETY D
  • Organic Solvent Waste Disposal. University of British Columbia - Safety & Risk Services.
  • SAFETY DATA SHEET - 8-Hydroxyquinoline. Sigma-Aldrich.
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • 3-broMo-8-fluoroquinoline - Safety D
  • Hazardous Waste Segreg
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania - EHRS.
  • Organic Solvents Waste Disposal. Cornell University - EHS.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Guidance For Hazard Determination.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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